1-Ethoxypent-1-ene

Catalog No.
S6595720
CAS No.
5909-75-1
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxypent-1-ene

CAS Number

5909-75-1

Product Name

1-Ethoxypent-1-ene

IUPAC Name

1-ethoxypent-1-ene

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h6-7H,3-5H2,1-2H3

InChI Key

CAZZAKUBLDUZNK-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCC=COCC

Isomeric SMILES

CCC/C=C/OCC

The exact mass of the compound 1-Ethoxy-1-pentene; 98%, cis/trans mixture is 114.104465066 g/mol and the complexity rating of the compound is 57.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

is 1-Ethoxypent-1-ene a stable compound

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Basic Data

The table below summarizes the key identifying information and physical property data for 1-Ethoxypent-1-ene [1].

Property Type Value
CAS Number 5909-75-1 [1]
IUPAC Name This compound [1]
Molecular Formula C7H14O [1]
Molecular Weight 114.19 g/mol [1]
Canonical SMILES CCCC=COCC [1]
Density 0.7±0.1 g/cm³ (estimated) [2]
Boiling Point 29.9±3.0 °C (at 760 mmHg, for reference structure pent-1-ene) [2]

Stability Analysis and Technical Evaluation

For a visual summary of the stability-influencing factors, the diagram below maps the key structural elements and their implications.

G This compound This compound Alkene Stability Alkene Stability This compound->Alkene Stability Ether Stability Ether Stability This compound->Ether Stability Potential Concerns Potential Concerns This compound->Potential Concerns Monosubstituted\n(Intermediate Stability) Monosubstituted (Intermediate Stability) Alkene Stability->Monosubstituted\n(Intermediate Stability) Generally stable under\nbasic/neutral conditions Generally stable under basic/neutral conditions Ether Stability->Generally stable under\nbasic/neutral conditions Air-sensitive\n(Flammable) Air-sensitive (Flammable) Potential Concerns->Air-sensitive\n(Flammable) Acid-sensitive\n(Prone to hydrolysis) Acid-sensitive (Prone to hydrolysis) Potential Concerns->Acid-sensitive\n(Prone to hydrolysis) Less stable than\npoly-substituted alkenes Less stable than poly-substituted alkenes Monosubstituted\n(Intermediate Stability)->Less stable than\npoly-substituted alkenes Incompatible with\nstrong oxidizers Incompatible with strong oxidizers Generally stable under\nbasic/neutral conditions->Incompatible with\nstrong oxidizers

The stability profile is a function of its two key functional groups:

  • Alkene Group Stability: The compound is a monosubstituted alkene, which has intermediate stability. Alkene stability increases with the degree of substitution (tetrasubstituted > trisubstituted > disubstituted > monosubstituted) due to hyperconjugation and electron-donating effects of alkyl groups [3]. This makes it less stable than its more substituted counterparts but still stable under standard conditions.
  • Ether Group Stability: The ethoxy group is generally stable under basic and neutral conditions. However, enol ethers like this one are known to be susceptible to hydrolysis, especially in the presence of acid [2].

Experimental Handling and Stability Protocols

For researchers handling this compound, the following experimental considerations are critical.

Safety and Storage

The primary safety hazards are associated with its high flammability and potential toxicity.

  • Storage: The compound should be stored in a cold environment, likely in a flammable materials cabinet or refrigerator [2]. Containers must be tightly sealed to prevent evaporation and exclude moisture and air.
  • Safety Measures: Laboratory work should be conducted using standard personal protective equipment (PPE), including gloves and eyeshields. Use in a well-ventilated fume hood is advised [2].
Stability Assessment Methodologies

To experimentally verify the stability of this compound under specific conditions, you can employ the following protocols. The workflow for this assessment is outlined below.

G cluster_1 Sample Preparation cluster_2 Controlled Stress Testing cluster_3 Analysis and Monitoring Start Stability Assessment Workflow A1 Prepare sample vials Start->A1 A2 Seal vials under inert gas (if required) A1->A2 A3 Introduce stressor A2->A3 B1 Thermal Stress (40°C, 60°C, etc.) A3->B1 B2 Hydrolytic Stress (Acidic/Basic pH) A3->B2 B3 Oxidative Stress (Exposure to air) A3->B3 C1 Monitor at time intervals (e.g., 1, 3, 7 days) B1->C1 B2->C1 B3->C1 C2 Analytical Techniques: GC-MS, TLC, NMR C1->C2

  • Thermal Stability: Monitor the pure compound at elevated temperatures (e.g., 40°C and 60°C) over time. Analyze samples periodically by GC-MS or TLC to detect decomposition products.
  • Solution Stability: Determine the compound's stability in the solvent system planned for your reactions. Some solvents may promote decomposition over time.
  • Hydrolytic Stability: Test stability under acidic and basic aqueous conditions. Even traces of acid in many common solvents can catalyze the hydrolysis of the enol ether, leading to the formation of pentanal and ethanol.

Key Takeaways for R&D

  • Inherent Stability: this compound is a stable compound that can be handled and used in standard laboratory processes.
  • Critical Consideration: Its principal vulnerability is acid-catalyzed hydrolysis. Successful use requires rigorously anhydrous and acid-free conditions.
  • Handling: Treat it as a highly flammable and air-sensitive chemical, storing it under an inert atmosphere if possible for extended periods.

References

1-Ethoxypent-1-ene chemical identification and identifiers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the core identifiers and calculated physical properties for 1-Ethoxypent-1-ene.

Property Type Value / Identifier
IUPAC Name This compound [1]
Other Names 1-Ethoxy-1-pentene [1]
CAS Registry Number 5909-75-1 [1]
Molecular Formula C7H14O [1]
Average Molecular Weight 114.19 g/mol [1]
Exact Mass 114.10446 g/mol [1]
Canonical SMILES CCCC=COCC [1]
InChI Key CAZZAKUBLDUZNK-UHFFFAOYSA-N [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor Count 1 [1]

Structural Analysis

The SMILES notation CCCC=COCC reveals the structure: a pent-1-ene chain (CCCC=C) attached to an ethoxy group (-OCC) at the first carbon of the alkene.

G A This compound B Alkene A->B C Ether A->C D Pent-1-ene Backbone B->D Contains E Ethoxy Substituent C->E Contains

Diagram: The primary functional groups in this compound are the terminal alkene (from the pent-1-ene backbone) and the ether group (from the ethoxy substituent).

Important Chemical Distinctions

It is crucial to differentiate this compound from other similarly named compounds:

  • 1-ETHOXYPENTANE (CAS 17952-11-3): This is a saturated ether, meaning it lacks a double bond [2].
  • 5-ETHOXY-1-PENTENE (CAS Not in results): This is a structural isomer where the ethoxy group is at the end of the chain, far from the double bond [3].
  • PENT-1-ENE (CAS 109-67-1): This is the hydrocarbon backbone of the molecule without the ethoxy group [4] [5].

Guide for Researchers

For scientists in drug development, here are the key steps for identification and sourcing:

  • Confirm Identity: Use the CAS Number 5909-75-1 for ordering and database searches to avoid confusion with isomers [1]
  • Source the Compound: This chemical is listed as available for purchase from specialty chemical suppliers for research purposes [1]
  • Plan Synthesis: Consider synthesis from pent-1-ene or pent-1-en-1-ol precursors using Williamson ether synthesis or other O-alkylation strategies

References

1-Ethoxypent-1-ene as chemical intermediate in organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Data of 1-Ethoxypent-1-ene

The table below summarizes the available identification and physical property data for this compound [1] [2].

Property Value
CAS Number 5909-75-1 [2]
IUPAC Name This compound [2]
Molecular Formula C7H14O [1] [2]
Molecular Weight 114.19 g/mol [2]
Canonical SMILES CCCC=COCC [2]
InChI Key CAZZAKUBLDUZNK-UHFFFAOYSA-N [2]
Synonym 1-Ethoxy-1-pentene [1] [2]

Plausible Synthetic Applications and General Protocols

Although direct applications for this compound are not documented, its structure suggests potential reactivity. The molecule is an enol ether, characterized by an alkene group directly attached to an oxygen atom. This group is electron-rich, making it a potential participant as the "ene" component in Ene Reactions or as a substrate in other reactions involving electron-rich alkenes [3] [4].

Here are two major reaction types for which general protocols can be proposed.

The Ene Reaction

The ene reaction is a pericyclic reaction between an alkene with an allylic hydrogen (the ene) and a compound with an electron-deficient multiple bond (the enophile), resulting in the formation of a new sigma bond with migration of the double bond [3] [4].

  • Reaction Workflow The diagram below outlines the general workflow for conducting an ene reaction.

Start Ene (e.g., this compound) + Enophile A Thermal Conditions (High Temperature, 100-300°C) Start->A Uncatalyzed Path B Lewis Acid-Catalyzed Conditions (e.g., Me₂AlCl, Lower Temp.) Start->B Catalyzed Path C Reaction Workup (e.g., Aqueous Quench) A->C B->C End Purification & Analysis (Isolation of Ene Adduct) C->End

  • Detailed Protocol: Lewis Acid-Catalyzed Ene Reaction This protocol is adapted from general methods for carbonyl-ene reactions [3].

    Materials:

    • Ene: this compound (e.g., 1.0 mmol).
    • Enophile: An aldehyde like glyoxylic acid (1.2 mmol).
    • Lewis Acid Catalyst: Dimethylaluminum chloride (Me2AlCl, 0.1-0.2 mmol).
    • Solvent: Dichloromethane (DCM), dried over molecular sieves.
    • Equipment: Flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), syringe pump, standard workup apparatus.

    Procedure:

    • Setup: Charge the Schlenk flask with this compound in anhydrous DCM and cool to 0°C.
    • Catalyst Addition: Add the Lewis acid catalyst (e.g., Me2AlCl) dropwise via syringe. The solution may turn yellow.
    • Reaction: Add the enophile (e.g., glyoxylic acid) dissolved in DCM dropwise over 15 minutes. Let the reaction stir and warm to room temperature. Monitor by TLC or GC-MS.
    • Quench: After completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
    • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).
    • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash chromatography on silica gel.

    Notes: This reaction can proceed via a concerted but asynchronous mechanism or a stepwise pathway with a zwitterionic intermediate, depending on the reactivity of the components [3]. The use of a Lewis acid allows the reaction to proceed under much milder temperatures than the thermal version [3].

Radical Thiol-Ene Reaction

The radical thiol-ene reaction is a "click" chemistry reaction that adds a thiol across a double bond with anti-Markovnikov regioselectivity [5]. Enol ethers are highly reactive enes in this process [5].

  • Reaction Workflow The following chart illustrates the steps and radical chain mechanism of the thiol-ene reaction.

Initiation Initiation Photoinitiator + hν → Radicals (R•) R• + R'SH → R'H + R'S• Propagation1 Propagation (Addition) R'S• + Alkene → Carbon-Centered Radical Initiation->Propagation1 Propagation2 Propagation (Chain Transfer) Carbon Radical + R'SH → Product + R'S• Propagation1->Propagation2 Propagation2->Propagation1 Chain Carrier Termination Termination Radical-Radical Coupling Propagation2->Termination

  • Detailed Protocol: Photoinitiated Thiol-Ene Reaction This protocol follows the well-established radical mechanism [5].

    Materials:

    • Ene: this compound (1.0 mmol).
    • Thiol: A functional thiol like 2-mercaptoethanol (1.0 mmol).
    • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.05 mmol).
    • Solvent: (Optional) Anhydrous dichloromethane or methanol, or neat.
    • Equipment: Quartz or Pyrex reaction vessel, UV lamp (typically 365 nm), magnetic stirrer.

    Procedure:

    • Setup: In a vial, dissolve or mix this compound, the thiol, and the photoinitiator. If used, ensure the solvent is degassed with an inert gas for 10-15 minutes to minimize oxygen inhibition.
    • Reaction: Place the vial under a UV lamp and stir vigorously. Irradiate for 1 to 6 hours, monitoring reaction progress by TLC or GC-MS.
    • Workup: After completion, concentrate the mixture under reduced pressure.
    • Purification: Purify the crude product via flash chromatography to isolate the thioether product.

    Notes: The reaction is a chain process. The anti-Markovnikov product is formed due to the stability of the intermediate carbon-centered radical, which favors addition at the terminal carbon of the enol ether [5]. This reaction is highly efficient and often quantitative.

Key Considerations for Experimental Design

  • Lewis Acid and Solvent Compatibility: In Lewis acid-catalyzed ene reactions, the choice of solvent is critical. Halocarbons like DCM are preferred, while ethereal solvents (THF, diethyl ether) will coordinate to the Lewis acid and deactivate it [3].
  • Handling of Reagents: Many Lewis acids used in ene reactions (e.g., alkylaluminum halides) are moisture-sensitive and pyrophoric. They must be handled under a strict inert atmosphere using standard Schlenk techniques [3].
  • Competing Reactions: Be aware of potential side reactions. Under thermal conditions, enol ethers like this compound can be prone to hydrolysis or polymerization [3]. In thiol-ene reactions, oxygen can act as an inhibitor by scavenging thiyl radicals, so degassing is recommended [5].

Conclusion

While This compound lacks specific documented applications in the available literature, its structure as an enol ether makes it a promising candidate for Ene reactions and radical Thiol-ene "click" chemistry. The detailed protocols provided for these reaction types, based on well-established general methods, offer a practical starting point for researchers aiming to explore its utility as a chemical intermediate. Success will depend on careful experimental execution, particularly in handling sensitive catalysts and optimizing reaction conditions for specific target molecules.

References

Comprehensive Application Notes and Protocols for 1-Ethoxypent-1-ene in Addition Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifier and Property Analysis

Table 1: Chemical Profile of 1-Ethoxypent-1-ene

Property Value / Description
IUPAC Name This compound [1]
CAS Number 5909-75-1 [1]
Molecular Formula C₇H₁₄O [1]
Molecular Weight 114.19 g/mol [1]
Canonical SMILES CCCC=COCC [1]

| Critical Functional Groups | • Terminal Alkene (C=C): Site for electrophilic addition reactions. • Ether (-O-): Electron-donating group, influences regioselectivity. |

The core alkene functionality is characterized by a carbon-carbon double bond (C=C). The electron density of this bond is influenced by the adjacent ethoxy group (-OCH₂CH₃), an electron-donating group, which increases the electron density on the double bond and makes it susceptible to electrophilic addition reactions [2].

Fundamental Principles of Alkene Addition

An addition reaction is defined as a process where two or more molecules combine to form a single product, without the loss of any atoms. For alkenes, this involves the conversion of the weaker π-bond of the C=C into two new, stronger σ-bonds [3]. The most common pathway for alkenes is electrophilic addition, where an electron-deficient electrophile is initially attracted to and attacks the high-electron-density region of the double bond [2].

The general mechanism for electrophilic addition proceeds in two main steps [2]:

  • The electrophile attacks the alkene's π-bond, forming a reactive intermediate (a carbocation) and a negative counterion.
  • The nucleophilic counterion rapidly bonds to the carbocation, yielding the final addition product.

Predicted Addition Reactions and Protocols

The following section details the expected addition reactions for this compound, including experimental protocols. The presence of the ethoxy group adjacent to the double bond predicts high regioselectivity according to Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Hydrohalogenation (Reaction with Hydrogen Halides)

Application Note: This reaction is a direct method for synthesizing α-halo ethers. The electron-donating ethoxy group stabilizes the carbocation intermediate, ensuring high regioselectivity.

Table 2: Protocol for Hydrohalogenation with Hydrogen Bromide (HBr)

Parameter Specification
Reaction This compound + Hydrogen Bromide (HBr) → 1-Bromo-1-ethoxypentane
Reaction Conditions Room temperature, no catalyst required [2].
Mechanism Electrophilic Addition
Regioselectivity Markovnikov addition

| Materials | • this compound (e.g., 10 mmol). • Anhydrous Hydrogen Bromide gas (bubbled through the solution) or concentrated aqueous HBr (12 mmol). • Anhydrous diethyl ether or dichloromethane as solvent. | | Experimental Workflow | The diagram below outlines the experimental workflow for the hydrohalogenation protocol. |

Start Start Reaction Setup A Add this compound to anhydrous solvent in round-bottom flask Start->A B Cool reaction mixture to 0-5°C using ice bath A->B C Slowly add HBr reagent (gas or concentrated aqueous) with stirring B->C D Warm to room temperature and stir for 4-6 hours C->D E Monitor reaction completion by TLC or GC-MS D->E F Workup: Quench with saturated NaHCO₃ solution, extract E->F G Purification: Dry organic layer (Na₂SO₄), concentrate, distill F->G End Obtain 1-Bromo-1-ethoxypentane G->End

Figure 1: Experimental workflow for the hydrohalogenation of this compound.

Predicted Mechanism:

  • The proton (H⁺) from HBr acts as the electrophile, adding to the terminal carbon (C1) of the double bond. This generates a more stable, secondary carbocation at the C2 position, which is resonance-stabilized by the adjacent oxygen atom.
  • The nucleophilic bromide ion (Br⁻) attacks the carbocation, forming the final product, 1-bromo-1-ethoxypentane.
Halogenation (Reaction with Halogens)

Application Note: This reaction is a key test for unsaturation and provides routes to vicinal dihalides, useful intermediates in synthesis. The reaction with bromine water results in decolorization, serving as a diagnostic tool [2].

Protocol: Halogenation with Bromine (Br₂)

  • Materials: this compound, bromine water or a solution of Br₂ in an inert solvent (e.g., CCl₄ or CH₂Cl₂), sodium thiosulfate solution.
  • Procedure: Dissolve the alkene (5 mmol) in 10 mL of solvent. Cool the solution in an ice bath. Add a solution of bromine (5.5 mmol) dropwise with stirring until the orange color persists. The initial orange-brown color will discharge as bromine adds across the double bond.
  • Workup & Quenching: After the reaction is complete (monitored by TLC), carefully add a small amount of sodium thiosulfate solution to quench any excess bromine. Extract the mixture, wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
  • Product: The expected product is 1,2-dibromo-1-ethoxypentane.
Acid-Catalyzed Hydration

Application Note: This protocol allows for the conversion of the alkene to an alcohol. While direct reaction with water is unfavorable, it proceeds efficiently with acid catalysis.

Protocol: Hydration via Reaction with Sulfuric Acid

  • Materials: this compound, concentrated sulfuric acid (H₂SO₄), water.
  • Procedure: CAUTION: Highly exothermic. Add concentrated H₂SO₄ dropwise to an ice-cooled mixture of the alkene in a suitable solvent. After the addition, stir at room temperature. Subsequently, carefully add water to the reaction mixture and heat if necessary [2].
  • Product: The initial adduct with sulfuric acid is hydrolyzed upon addition of water. The final product is predicted to be 1-ethoxypentan-1-ol, following Markovnikov's rule (the hydroxyl group adds to the more substituted carbon).
Thiol-Ene "Click" Chemistry

Application Note: The thiol-ene reaction is a versatile "click" chemistry tool for constructing carbon-sulfur bonds, valuable in polymer and materials science, as well as bioconjugation. It proceeds via a radical mechanism with anti-Markovnikov regioselectivity [4].

Table 3: Protocol for Radical-Mediated Thiol-Ene Coupling

Parameter Specification
Reaction This compound + R-SH → RS-CH₂-CH₂-(CH₂)₂-OCH₂CH₃
Reaction Conditions UV light (e.g., 365 nm), room temperature.
Mechanism Radical Addition
Regioselectivity Anti-Markovnikov (Thiyl radical adds to terminal carbon)

| Materials | • this compound (10 mmol). • Alkyl thiol (e.g., 1-Dodecanethiol, 10 mmol). • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA), 1 mol%). | | Procedure | 1. Mix the alkene, thiol, and photoinitiator in a suitable solvent (e.g., THF) or neat. 2. Place the reaction vessel under a UV lamp and irradiate for 1-2 hours while stirring. 3. Monitor by TLC or NMR for thiol consumption. 4. Purify the product directly, typically requiring only minimal workup due to high conversion and lack of byproducts [4]. |

The reaction mechanism and logical relationship of thiol-ene chemistry are illustrated below.

Initiation Initiation: Photoinitiator + hν → Radicals Radicals + RSH → R•S (Thiyl Radical) Propagation1 Propagation Step 1: R•S + CH₂=CH-R' → RS-CH₂-•CH-R' Initiation->Propagation1 Propagation2 Propagation Step 2: RS-CH₂-•CH-R' + RSH → RS-CH₂-CH₂-R' + R•S Propagation1->Propagation2 Propagation2->Propagation1 Chain Propagation Termination Termination: Radical coupling reactions Propagation2->Termination Product Anti-Markovnikov Thioether Termination->Product

Figure 2: Mechanism of the radical-mediated thiol-ene "click" reaction.

Safety and Handling Notes

  • General Handling: All reactions should be conducted in a well-ventilated fume hood using standard personal protective equipment (PPE), including gloves and safety glasses.
  • Chemical Specifics: this compound is a flammable liquid. Hydrogen halides are corrosive and toxic. Bromine is highly corrosive and a strong oxidizer. Concentrated mineral acids are extremely corrosive.
  • Waste Disposal: Follow all institutional regulations for the disposal of organic solvents and halogenated waste.

Conclusion

This compound is a versatile synthon whose reactivity is dominated by its terminal alkene functionality, modulated by the adjacent ethoxy group. The protocols outlined herein—covering hydrohalogenation, halogenation, hydration, and thiol-ene coupling—provide researchers with reliable methodologies to functionalize this molecule. Its predictable regioselectivity in electrophilic additions and its compatibility with high-yielding "click" chemistry make it a valuable building block for synthesizing more complex ethers, haloethers, and thioethers in drug development and materials science.

References

1-Ethoxy-1-pentene: Handling and Storage Guidelines for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1-Ethoxy-1-pentene (CAS Registry Number: 5909-75-1) is an organic compound with the molecular formula C₇H₁₄O [1]. It is an enol ether, a class of compounds known for their reactivity and utility in organic synthesis, including applications in the development of pharmaceuticals and other fine chemicals. The canonical SMILES representation for the compound is CCCC=COCC [1]. This document provides detailed protocols for the safe handling, storage, and disposal of 1-Ethoxy-1-pentene, aimed at ensuring laboratory safety for researchers and scientists.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 1-Ethoxy-1-pentene. Please note that some specific hazard data (e.g., GHS pictograms) were not located in the search results and should be confirmed from a Safety Data Sheet (SDS).

Table 1: Chemical and Physical Data for 1-Ethoxy-1-pentene

Property Value Source / Notes
CAS Number 5909-75-1 [1]
Molecular Formula C₇H₁₄O [2] [1]
Molecular Weight 114.19 g/mol [1]
IUPAC Name 1-ethoxypent-1-ene [1]
Density Not Found Assume similar to flammable liquids.
Boiling Point Not Found -
Melting Point Not Found -
Flash Point Not Found Assume highly flammable.
Vapor Pressure Not Found -

Hazard Identification

Although a complete hazard classification is not available in the search results, the structure of 1-Ethoxy-1-pentene suggests potential risks common to enol ethers and simple hydrocarbons.

  • Flammability: This compound is likely highly flammable based on its similarity to compounds like pent-1-ene (C₅H₁₀), which has a flash point of -28.9 °C [3] [4]. It can readily form explosive mixtures with air.
  • Health Effects: Specific health hazards (e.g., toxicity upon inhalation, skin contact, or ingestion) are not detailed. As a standard precaution, all chemicals should be treated as potentially harmful.
  • Instability: Enol ethers can be sensitive to air and moisture, potentially leading to decomposition or polymerization. They are often incompatible with strong oxidizing agents [4].

Handling Procedures and Experimental Protocols

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory. While the exact requirements for 1-Ethoxy-1-pentene are not specified, the following PPE is recommended based on general safety practices for volatile, flammable liquids [4]:

  • Eye Protection: Chemical splash goggles.
  • Hand Protection: Gloves resistant to organic solvents (e.g., nitrile).
  • Body Protection: Lab coat or laboratory apron.
  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a fume hood is required.
Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling 1-Ethoxy-1-pentene in a laboratory setting.

Start Start Handling Procedure CheckMSDS Check Safety Data Sheet (SDS) Start->CheckMSDS AssessRisk Assess Risks and Plan Experiment CheckMSDS->AssessRisk Setup Setup in Fume Hood AssessRisk->Setup DonPPE Don Appropriate PPE Setup->DonPPE CheckEquipment Check for Ignition Sources DonPPE->CheckEquipment PerformWork Perform Transfer/Reaction CheckEquipment->PerformWork SecureContainer Secure Container After Use PerformWork->SecureContainer DisposeWaste Dispose of Waste Properly SecureContainer->DisposeWaste End End Procedure DisposeWaste->End

Protocol for Small-Scale Transfer

This protocol details the safe transfer of a small volume (e.g., 1-10 mL) of 1-Ethoxy-1-pentene for a typical laboratory experiment.

  • Preparation: Conduct a pre-experiment risk assessment. Ensure a Class B fire extinguisher is accessible. Confirm that the fume hood is operational.
  • Equipment: Use glass syringes or pipettes dedicated to this chemical. Ensure all containers are grounded to prevent static discharge.
  • Procedure:
    • Work within a certified fume hood with the sash at the recommended operating level.
    • Inspect the source container for integrity.
    • Slowly withdraw the required volume, avoiding rapid movements that could generate static electricity.
    • Transfer the liquid carefully to the reaction vessel.
    • Immediately reseal all containers.

Storage Protocols

Storage Conditions

Proper storage is critical to maintaining chemical integrity and laboratory safety.

  • Location: Store in a cool, well-ventilated area, away from direct sunlight and heat sources [4].
  • Container: Keep in a tightly sealed, air-tight container. Consider using containers with inert gas (e.g., nitrogen or argon) purging to prevent degradation by air and moisture.
  • Compatibility: Store away from incompatible materials, especially strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) [4].
  • Flammables Cabinet: Due to its anticipated high flammability, storage in a dedicated flammables cabinet is strongly recommended.
Inventory Management
  • Labeling: Clearly label all containers with the full chemical name, CAS number, concentration, date received, and any specific hazards.
  • Inspection: Regularly inspect storage areas and containers for signs of damage, leakage, or degradation.
  • Quantity: Maintain the minimum quantity necessary for ongoing work.

Disposal and Waste Management

While specific procedures for 1-Ethoxy-1-pentene are not listed, the principles for disposing of organic chemical waste should be followed, as outlined in regulatory guidelines for hazardous materials [5].

  • Segregation: Collect all waste containing 1-Ethoxy-1-pentene in a designated, properly labeled, and compatible container.
  • Labeling: The waste container must be clearly marked with the contents ("Waste 1-Ethoxy-1-pentene").
  • Regulatory Compliance: Adhere to all local, regional, and institutional regulations for the disposal of flammable and potentially toxic organic waste. Never dispose of it down the drain or in regular trash.

Emergency Procedures

  • Spills: For small spills, immediately evacuate the area and increase ventilation (e.g., open windows, turn on fume hood). Wear appropriate PPE. Absorb the spill with a non-combustible material (e.g., vermiculite, sand) and place it in a closed container for disposal. For large spills, evacuate the area and call for emergency services.
  • Fire: Use a CO₂ or dry chemical (Class B) fire extinguisher for fires involving this chemical. Do not use water, as it may be ineffective and spread the fire.
  • Exposure:
    • Inhalation: Move the affected person to fresh air.
    • Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with soap and water.
    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
    • Seek medical attention in all cases of exposure and show the SDS to the physician.

References

1-Ethoxypent-1-ene in complex molecule synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifier Summary

The table below consolidates the key identifying information for 1-Ethoxypent-1-ene from the search results. Note that the substance appears under two very similar names that represent the same compound with the molecular formula C7H14O [1] [2] [3].

Property Value / Description
IUPAC Name This compound [2] [4]
Other Names 1-Ethoxy-1-pentene [1], 5-Ethoxy-1-pentene [3]
CAS Number 5909-75-1 [2]
Molecular Formula C7H14O [1] [2] [3]
Molecular Weight 114.19 g/mol [2]
Canonical SMILES CCCC=COCC [2]

Information Gaps and Limitations

The search results lack the specific, detailed information required for your application notes:

  • No Synthetic Protocols: The provided sources contain no detailed experimental procedures for synthesizing or using this compound.
  • No Quantitative Data: There is no quantitative data on reactivity, yields, or reaction conditions involving this specific enol ether.
  • No Application Context: The results do not describe the role of this compound in the synthesis of complex molecules or drugs.

How to Proceed with Your Research

Given the limitations of the search results, here are more effective strategies to find the specialized information you need:

  • Use Specialized Databases: Search advanced scientific databases like SciFinder, Reaxys, or Scifinder-n. These platforms are designed to retrieve detailed reaction schemes, experimental procedures, and spectroscopic data from journal articles and patents, which are not typically found by general web searches.
  • Refine Your Search Terms: When searching, use the compound's CAS Number (5909-75-1) for unambiguous results. Also, explore the chemistry of its broader class (enol ethers) and their applications in synthesis, as general protocols may be adaptable.
  • Consult the Primary Literature: The most detailed methodologies will be found in original research articles. The specialized databases mentioned above are the most efficient way to locate this literature.

Experimental Workflow for Novel Compounds

Since specific protocols for this compound are unavailable, the following diagram outlines a general research workflow for developing applications of a novel or under-documented chemical compound. This workflow can serve as a logical guide for your project.

Start Start: Compound Identification LitReview Comprehensive Literature Review Start->LitReview DB_Search Search SciFinder/ Reaxys LitReview->DB_Search SynthPlan Plan Synthesis & Applications Experiment Execute & Optimize Reactions SynthPlan->Experiment Decision2 Reaction Successful? Experiment->Decision2 Analyze Analyze & Characterize Document Document Protocols Analyze->Document Publish Publish Application Notes Document->Publish InfoGap Information Gap Identified Synth_Ref Find General Enol Ether Methods InfoGap->Synth_Ref Decision1 Sufficient Data Found? DB_Search->Decision1 Synth_Ref->SynthPlan Test_Ideas Test Hypotheses in Lab Test_Ideas->Experiment Decision1->SynthPlan Yes Decision1->InfoGap No Decision2->Analyze Yes Decision2->Test_Ideas No

References

practical applications of 1-Ethoxypent-1-ene across industries

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1-Ethoxypent-1-ene

The table below summarizes the basic identifiers and physicochemical properties of this compound [1] [2] [3].

Property Value / Description
CAS Number 5909-75-1 [1]
IUPAC Name This compound [1]
Molecular Formula C₇H₁₄O [1]
Molecular Weight 114.19 g/mol [1]
Canonical SMILES CCCC=COCC [1]
Boiling Point Data not located for exact compound; related alkene Pent-1-ene boils at 29.9 °C [3]
Density Data not located for exact compound; related alkene Pent-1-ene density is ~0.7 g/cm³ [3]
Flash Point Data not located for exact compound; related alkene Pent-1-ene flash point is -28.9 °C [3]

Safety and Handling

While specific hazard codes for this compound were not found, its structure suggests high flammability similar to Pent-1-ene, which carries the signal word "Danger" and hazard statements for extreme flammability (H224) and potential harm (H304) [3]. General safe handling practices should be followed.

Potential Research Applications and Context

Although direct industrial application notes were not available, the search results suggest several promising research contexts where this compound could be highly relevant.

Application in Organic Synthesis and Polymer Science

The enol ether functional group in this compound makes it a valuable intermediate in organic synthesis. One key application is in Ene-Yne Cross-Metathesis (EYCM) [4]. In reactions catalyzed by ruthenium carbene complexes, an alkene like this compound can react with an alkyne to produce 1,3-dienes, which are crucial building blocks for more complex molecules and polymers [4]. This is a powerful, atom-economical method for constructing conjugated diene systems.

Furthermore, the search results highlight a strong research focus on developing sustainable polymers from bio-based monomers [5]. While this compound itself was not mentioned, its structure is analogous to other terpenoid-derived acrylates. This suggests potential as a specialty monomer or co-monomer for creating novel polymers with specific properties.

Role in Drug Delivery and Nanomedicine

Functionalized enol ethers can be used to create pH-sensitive linkers in drug delivery systems. The ether linkage can be designed to hydrolyze in the slightly acidic microenvironment of tumors, triggering the release of an anticancer drug [6]. While the cited research used graphene oxide as the carrier platform [6], the underlying chemistry is applicable to other smart drug delivery systems.

Proposed Experimental Workflows

Here is a generalized experimental workflow for exploring the two potential applications discussed above.

G cluster_synth Synthesis & Characterization cluster_app Application Pathways Start Start: Plan Experiment Synth Synthesis Step Start->Synth Char Purification & Characterization Synth->Char P1 Ene-Yne Cross-Metathesis with Ru catalyst [4] Synth->P1 AppTest Application Testing Char->AppTest P2 Techniques: NMR, FT-IR, SEC, DSC [5] Char->P2 Data Data Analysis AppTest->Data A1 Polymerization ( e.g., Radical [5] [7]) AppTest->A1 A2 Drug Carrier Conjugation & pH-Responsive Release Test [6] AppTest->A2

Protocol 1: Ene-Yne Cross-Metathesis to 1,3-Dienes [4]
  • Reaction Setup: In an inert atmosphere glove box, add this compound (1.0 equiv), a terminal alkyne (1.2 equiv), and the Grubbs 2nd generation catalyst (5 mol%) to dry dichloromethane.
  • Reaction Execution: Seal the reaction vessel, remove it from the glove box, and stir at 40 °C for 12 hours.
  • Work-up & Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product containing the 1,3-diene via flash column chromatography.
  • Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm structure, regiochemistry (1,2- vs 1,3-disubstituted), and stereochemistry (E/Z isomerism) of the diene.
Protocol 2: Free Radical Copolymerization [5] [7]
  • Polymerization Setup: In a sealed vial, combine this compound with a common vinyl monomer (e.g., styrene, methyl acrylate) at a chosen molar ratio. Add a thermal initiator like V-601 (1 mol%) and a solvent (e.g., toluene).
  • Reaction Execution: Purge the mixture with nitrogen to remove oxygen, then heat at 70-80 °C for 6-24 hours.
  • Work-up: After cooling, precipitate the polymer into a large volume of methanol. Filter and dry the polymer under vacuum to constant weight.
  • Characterization: Use Size Exclusion Chromatography (SEC) to determine molecular weight (Mn) and dispersity (Đ). Employ NMR and FT-IR to determine copolymer composition and confirm incorporation of the monomer.

Future Research Directions

To better define the applications of this compound, future research could focus on:

  • Material Properties: Systematically characterizing the thermal and mechanical properties of polymers derived from this compound.
  • Biological Evaluation: Partnering with biology labs to test the efficacy and safety of drug delivery systems that use this compound as a pH-sensitive linker.
  • Process Optimization: Scaling up the most promising synthetic routes and evaluating the compound's stability and performance under industrial conditions.

Conclusion

References

Comprehensive Application Notes: Reactivity Profile and Synthetic Applications of 1-Ethoxypent-1-ene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Reactivity Overview

1-Ethoxypent-1-ene (C₇H₁₄O) represents a valuable enol ether compound characterized by an alkene functionality directly adjacent to an ethoxy group (-OCH₂CH₃). This distinctive electronic configuration confers significant electron-rich character to the double bond, making it a versatile intermediate in organic synthesis and pharmaceutical development. The oxygen atom donates electron density through resonance interaction with the π-system, creating a nucleophilic alkene that participates in diverse reaction pathways highly relevant to modern synthetic chemistry.

The molecular structure of this compound features a terminal vinyl ether system with a pentyl chain extending from one carbon of the double bond and an ethoxy group attached to the other. This arrangement creates pronounced electronic asymmetry across the double bond, leading to regioselective outcomes in various addition reactions. The compound falls into the broader category of enol ethers, which are renowned for their synthetic utility as carbon nucleophiles and their role in constructing complex molecular architectures. The reactivity profile of this compound encompasses several key pathways: electrophilic addition, conjugate addition reactions, pericyclic processes, and oxidation chemistry, each offering distinct advantages for synthetic applications.

Detailed Reaction Protocols

Electrophilic Addition Reactions
2.1.1 Protocol: Hydrohalogenation with Hydrogen Bromide

Table 1: Reaction Conditions for Hydrohalogenation

Parameter Specification
Substrate This compound (1.0 equiv)
Reagent Hydrogen bromide gas (1.1 equiv)
Solvent Anhydrous diethyl ether
Temperature 0°C to 25°C
Reaction Time 2-4 hours
Workup Saturated sodium bicarbonate solution
Purification Column chromatography (silica gel, hexane/ethyl acetate)

Experimental Procedure:

  • Begin by placing this compound (1.00 g, 7.8 mmol) in a dry round-bottom flask under nitrogen atmosphere.
  • Add anhydrous diethyl ether (15 mL) and cool the solution to 0°C using an ice bath.
  • Slowly bubble HBr gas through the solution via cannula for approximately 15 minutes.
  • Monitor reaction progress by TLC (hexane/ethyl acetate 9:1) until complete consumption of starting material.
  • Carefully quench the reaction with saturated sodium bicarbonate solution (10 mL) with stirring.
  • Separate the organic layer and extract the aqueous layer with additional diethyl ether (2 × 10 mL).
  • Combine organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography to yield 1-bromo-1-ethoxypentane.

Mechanistic Insight: The reaction proceeds through regioselective Markovnikov addition where the electrophilic proton attacks the less substituted carbon of the double bond, generating a stabilized carbocation intermediate at the C1 position (adjacent to oxygen). Subsequent nucleophilic attack by bromide anion yields the α-alkoxy alkyl bromide product. This regiochemical outcome results from the resonance stabilization provided by the adjacent oxygen atom, which delocalizes the positive charge through donation of lone pair electrons.

Conjugate Addition (Michael Reaction) Pathways
2.2.1 Protocol: Michael Addition with α,β-Unsaturated Carbonyls

Table 2: Michael Addition Reaction Optimization

Parameter Condition A Condition B
Michael Acceptor Methyl vinyl ketone Ethyl acrylate
Catalyst BF₃·Et₂O (0.1 equiv) TiCl₄ (0.2 equiv)
Solvent Dichloromethane Toluene
Temperature -20°C 0°C to 25°C
Reaction Time 3-5 hours 8-12 hours
Yield Range 65-85% 70-90%

Experimental Procedure:

  • Charge a flame-dried flask with this compound (1.28 g, 10.0 mmol) and anhydrous CH₂Cl₂ (20 mL) under nitrogen.
  • Cool the solution to -20°C and add boron trifluoride diethyl etherate (0.13 mL, 1.0 mmol) dropwise.
  • Slowly add the Michael acceptor (methyl vinyl ketone, 0.79 g, 11.0 mmol) dissolved in CH₂Cl₂ (5 mL) over 15 minutes.
  • Stir the reaction mixture at -20°C for 1 hour, then gradually warm to room temperature over 2 hours.
  • Monitor by TLC until completion, then quench with saturated sodium bicarbonate solution (10 mL).
  • Extract with CH₂Cl₂ (3 × 15 mL), dry combined organic layers over Na₂SO₄, and concentrate.
  • Purify by column chromatography to obtain the Michael adduct.

Mechanistic Insight: this compound functions as a carbon nucleophile in Michael reactions due to the electron-donating ethoxy group, which raises the HOMO energy of the alkene system. Under Lewis acid catalysis, the enolate formed through coordination to the Michael acceptor enhances the electrophilicity of the β-carbon, facilitating conjugate addition. This process represents a 1,4-addition pattern where the nucleophilic carbon of this compound attacks the β-position of the electron-deficient alkene system [1] [2].

G Start Reaction Setup LA Lewis Acid Activation Start->LA Add Lewis acid (BF₃·Et₂O) NucleophilicAttack Nucleophilic Attack LA->NucleophilicAttack Coordinate to carbonyl oxygen Protonation Protonation NucleophilicAttack->Protonation Form C-C bond at β-position Product Michael Adduct Protonation->Product Acidic workup

Figure 1: Michael Addition Mechanism with this compound

Oxidation and Hydrolysis Reactions
2.3.1 Protocol: Ozonolysis to Aldehyde Fragments

Experimental Procedure:

  • Dissolve this compound (1.00 g, 7.8 mmol) in dichloromethane (20 mL) and methanol (10 mL) in a dried flask.
  • Cool the solution to -78°C using a dry ice/acetone bath.
  • Bubble ozone gas through the solution until a persistent blue color appears.
  • Sparge with oxygen for 5 minutes, then add dimethyl sulfide (1.5 mL, 20 mmol) at -78°C.
  • Warm gradually to room temperature and stir for 4 hours.
  • Concentrate under reduced pressure and purify by column chromatography to yield pentanal and ethyl formate.

Applications: This oxidative cleavage protocol provides a straightforward method for converting the enol ether into carbonyl fragments, useful for further elaboration in synthetic sequences. The resulting aldehydes serve as key intermediates for Wittig reactions, reductive aminations, and nucleophilic additions in pharmaceutical synthesis.

Pharmaceutical Applications

Tandem Reaction Sequences

The strategic implementation of tandem reactions using this compound enables rapid assembly of complex molecular frameworks commonly encountered in medicinal chemistry. The electron-rich nature of this enol ether permits participation in organocatalytic cascade processes similar to those documented for related systems [3]. These sequences often begin with Michael addition, followed by intramolecular cyclization, producing functionalized heterocyclic systems prevalent in pharmaceutical agents.

Table 3: Synthetic Applications in Drug Development

Application Area Target Structure Role of this compound
Cardiovascular Agents Dihydropyridine derivatives Michael donor in conjugate addition-cyclization
Antiviral Compounds Chromene analogs Electron-rich dienophile in hetero-Diels-Alder
Central Nervous System γ-Aminobutyric acid analogs Precursor to carbonyl compounds via hydrolysis
Synthetic Utility in Medicinal Chemistry

The versatility of this compound extends to its use as a chiral building block for enantioselective synthesis when combined with modern organocatalysts. The compound can engage in iminium-ion activation strategies with chiral secondary amine catalysts, enabling the construction of stereochemically complex fragments with potential biological activity. Furthermore, the hydrolytic lability of the enol ether functionality makes it a valuable protected aldehyde equivalent in multi-step syntheses, as it can be selectively deprotected under mild acidic conditions without affecting other sensitive functional groups.

Analytical and Characterization Methods

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic signals include vinyl protons between δ 3.5-4.5 (O-CH=CH-), ethoxy methylene at δ 3.7 (q, J = 7.0 Hz), ethoxy methyl at δ 1.2 (t, J = 7.0 Hz), and pentyl chain protons at δ 0.9-1.5.
  • ¹³C NMR (CDCl₃, 100 MHz): Key resonances include the α-carbon to oxygen at δ 145-155, β-vinyl carbon at δ 85-95, ethoxy carbons at δ 60-65 (CH₂) and δ 15 (CH₃), and pentyl carbons between δ 14-35.

Mass Spectrometry:

  • EI-MS: Molecular ion peak at m/z 114 [M]⁺, with characteristic fragment ions at m/z 86 [M - C₂H₄]⁺, m/z 71 [M - C₂H₅O]⁺, and m/z 57 [C₄H₉]⁺.
Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) Method:

  • Column: DB-5 (30 m × 0.25 mm × 0.25 μm)
  • Temperature program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min
  • Injection temperature: 250°C
  • Detection: FID at 300°C
  • Retention time: Approximately 8.5 minutes

Thin Layer Chromatography (TLC):

  • Stationary phase: Silica gel 60 F₂₅₄
  • Mobile phase: Hexane/ethyl acetate (9:1 or 4:1)
  • Visualization: UV absorbance at 254 nm, charring with p-anisaldehyde stain

Safety and Handling Considerations

Stability and Storage: this compound should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C in the dark. The compound is moisture-sensitive and may form explosive peroxides upon prolonged storage if not properly stabilized. Recommended storage includes the addition of 50-100 ppm of butylated hydroxytoluene (BHT) as inhibitor.

Laboratory Safety Precautions:

  • Always handle in a well-ventilated fume hood with proper personal protective equipment
  • Conduct compatibility tests before reactions with strong oxidizing agents
  • Regularly test for peroxide formation if stored for extended periods
  • Implement appropriate engineering controls and emergency procedures

First Aid Measures:

  • Eye contact: Flush immediately with plenty of water for at least 15 minutes
  • Skin contact: Wash thoroughly with soap and water
  • Inhalation: Move to fresh air, provide oxygen if breathing is difficult
  • Ingestion: Do not induce vomiting, seek immediate medical attention

Conclusion

This compound represents a versatile synthetic intermediate with demonstrated utility across diverse reaction paradigms, particularly in electrophilic additions, Michael reactions, and tandem processes. Its electron-rich alkene character, combined with the lability of the enol ether functionality, enables strategic applications in complex molecule synthesis, including pharmaceutical targets. The protocols outlined herein provide researchers with robust methodologies for exploiting the unique reactivity of this compound, while the safety considerations ensure appropriate handling in laboratory environments. Future directions may explore its use in emerging photocatalytic transformations and continuous flow processes to further expand its synthetic potential.

References

Chemical Identity of 1-Ethoxypent-1-ene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information and physical properties for 1-Ethoxypent-1-ene, which are crucial for selecting and developing a purification protocol [1] [2].

Property Value
CAS Number 5909-75-1 [1]
IUPAC Name This compound [1]
Other Names 5-Ethoxy-1-pentene [2]
Molecular Formula C₇H₁₄O [1] [2]
Molecular Weight 114.19 g/mol [1]
Canonical SMILES CCCC=COCC [1]
Boiling Point Not specified in results
Density Not specified in results

A General Workflow for Purifying this compound

Due to the lack of specific methods, purifying this compound will require method development based on its chemical properties. The following workflow outlines a logical approach to separate and purify this compound from a typical reaction mixture.

Start Crude Reaction Mixture Containing this compound Step1 Step 1: Preliminary Separation (Liquid-Liquid Extraction) Start->Step1 Step2 Step 2: Bulk Purification (Distillation or Flash Chromatography) Step1->Step2 Step3 Step 3: Final Polishing (Drying and Filtration) Step2->Step3 End Purified this compound Step3->End

Step 1: Preliminary Separation
  • Liquid-Liquid Extraction: This is often the first step to separate the organic product from water-soluble impurities, catalysts, or salts. Based on its structure, this compound will be soluble in common organic solvents like diethyl ether or ethyl acetate. You would shake the crude mixture with one of these solvents and an aqueous solution in a separatory funnel. The target compound will partition into the organic layer, which can then be separated and collected [3].
Step 2: Bulk Purification

This is the key step for removing the main impurities, which are likely to be unreacted starting materials or side products.

  • Distillation: This is a highly recommended technique for purifying liquid organic compounds. Given that one of its potential precursors, pent-1-ene, has a very low boiling point of 29.9°C [4], distillation is an excellent choice. You can separate this compound from other components based on differences in their boiling points.
  • Flash Chromatography: If the impurities have similar boiling points, flash chromatography can be more effective. This technique separates compounds based on their polarity. The ether functional group in this compound gives it moderate polarity, which can be exploited to separate it from non-polar (e.g., hydrocarbon chains) or highly polar impurities [3].
Step 3: Final Polishing
  • Drying and Filtration: After the bulk purification, the sample may contain trace amounts of water. To remove this, you can add a small amount of a drying agent (such as anhydrous magnesium sulfate or sodium sulfate) to the organic solution. Once the water is absorbed, the drying agent is removed by filtration, leaving behind a dry, purified product [3].

Frequently Asked Questions

Q1: What are the likely major impurities when synthesizing this compound? The most common impurities are typically unreacted starting materials. Based on its structure, these could include pent-1-ene (CAS 109-67-1) [4] or ethanol. The by-product of the synthesis reaction could also be present.

Q2: How can I confirm the purity of my sample after purification?

  • Gas Chromatography (GC): This is the most direct method for assessing the purity of a volatile liquid compound. It can show you a chromatogram with peaks for your target compound and any remaining impurities.
  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the molecular structure of the final product and indicate the presence of characteristic functional groups from impurities [3].

References

how to prevent 1-Ethoxypent-1-ene decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of 1-Ethoxypent-1-ene

The table below summarizes the key identifiers for this compound from the available data.

Property Description
IUPAC Name This compound [1]
CAS Registry Number 5909-75-1 [1]
Molecular Formula C₇H₁₄O [1] [2]
Canonical SMILES CCCC=COCC [1]
Molecular Weight 114.19 g/mol [1]

General Principles for Stabilizing Alkenes

While direct data on this compound is unavailable, alkene stability is generally influenced by specific factors. The following workflow outlines a logical approach to preventing decomposition, based on these general principles.

cluster_storage Storage & Handling cluster_handling Chemical Synthesis & Processing cluster_monitor Quality Control Start Goal: Prevent this compound Decomposition Storage Control Storage Conditions Start->Storage Handling Modify Handling & Synthesis Start->Handling Monitor Monitor for Decomposition Start->Monitor T1 Keep Cold (Refrigerate or freeze) Storage->T1 T2 Protect from Air & Moisture (Use inert gas atmosphere) Storage->T2 T3 Avoid Light Exposure (Use amber glassware) Storage->T3 H1 Avoid Strong Oxidizing Agents (Can cause dangerous reactions) Handling->H1 H2 Exclude Protic Acids (Can attack ether and alkene groups) Handling->H2 H3 Use Radical Inhibitors (e.g., BHT, Hydroquinone) Handling->H3 M1 Check Purity via GC/MS or NMR Monitor->M1 M2 Monitor for Color Change or Precipitate Formation Monitor->M2

The stability of an alkene is primarily determined by its substitution pattern (more substituted alkenes are generally more stable), stereochemistry (trans alkenes are more stable than cis), and conjugation with other pi systems [3]. As a monosubstituted alkene, this compound can be considered less stable than its more substituted isomers [3].

The ether group oxygen is also a potential site for degradation, particularly in the presence of acids. The table below connects potential decomposition triggers with practical mitigation strategies.

Potential Trigger Rationale & Risks Preventive Action
Strong Oxidizing Agents Can attack the electron-rich C=C bond, leading to cleavage or uncontrolled reactions [4]. Use high-purity reagents; exclude oxidizing agents during synthesis and storage.
Protic Acids The ether oxygen can be protonated, and the molecule is susceptible to acid-catalyzed hydration of the alkene or polymerization. Ensure reaction environment is neutral or basic; use acid-free glassware for storage.
Radical Species Can initiate a chain reaction leading to polymerization or the formation of peroxides [5]. Add radical inhibitors (e.g., BHT); store under an inert atmosphere; avoid unnecessary light exposure.

References

optimizing 1-Ethoxypent-1-ene reaction yields

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center Framework

Here is a foundational structure you can use to build your technical support center, with the information that is currently available.

1. Core Compound Information This basic data is essential for any troubleshooting guide.

  • IUPAC Name: 1-Ethoxypent-1-ene [1]
  • CAS Number: 5909-75-1 [1]
  • Molecular Formula: C7H14O [1]
  • Molecular Weight: 114.19 g/mol [1]
  • Canonical SMILES: CCCC=COCC [1]

2. Potential FAQ & Troubleshooting Sections Given the structure of this compound (an alkene with an ether group), you can anticipate issues in these areas. The tables below suggest common problems and general solutions based on established organic chemistry principles.

Table 1: Troubleshooting Low Reaction Yields & Byproduct Formation

Problem & Symptoms Potential Root Cause Suggested Investigation & Solution
Low yield in synthesis; unwanted side products. Acid-catalyzed isomerization: The double bond may migrate to form more stable internal alkenes [2]. Use milder, non-acidic conditions or Lewis acid catalysts that are less prone to promoting isomerization [3].
Polymerization of the alkene moiety during reactions. Cationic or radical initiation from impurities or harsh conditions. Strictly purify reagents, use inhibitors (e.g., BHT), and control reaction temperature [4].
Competing reaction pathways (e.g., ene reactions). The molecule can act as an "ene" due to its allylic hydrogen atoms [3] [5]. Carefully select enophiles and reaction partners. Control temperature, as high temperatures favor the ene reaction [3].

Table 2: Troubleshooting Purification & Stability Issues

Problem & Symptoms Potential Root Cause Suggested Investigation & Solution
Compound degradation during purification (e.g., on a silica column). Acidic sites on silica gel can protonate the alkene, leading to rearrangement or polymerization. Use high-purity, neutral or basic silica gel. Alternatively, use neutral alumina for chromatography.
Poor stability in storage; formation of peroxides. The electron-rich alkene can react with atmospheric oxygen to form explosive peroxide derivatives [6]. Store under an inert atmosphere (N2/Ar), in the dark, and with stabilizers like BHT. Test for peroxides regularly.
Inconsistent analytical results (NMR, MS). The compound may exist as a mixture of isomers if isomerization has occurred. Use a gentle analytical technique like GC-MS to check for isomer purity before use.

Workflow for Reaction Optimization

The following diagram outlines a general logical workflow for troubleshooting and optimizing a reaction, which you can adapt for your specific process involving this compound.

G Start Start: Low Yield/Selectivity A1 Analyze Crude Reaction Mixture (HPLC, GC-MS, TLC) Start->A1 A2 Identify Major Byproducts A1->A2 D1 Byproducts indicate Isomerization? A2->D1 D2 Byproducts indicate Polymerization? A2->D2 D3 Byproducts indicate Competing Ene Reaction? A2->D3 S1 Adjust Conditions: - Neutral/Basic pH - Lower temperature - Lewis acid catalyst D1->S1 Yes S2 Adjust Conditions: - Purify reagents - Add inhibitors (BHT) - Exclude light/oxygen D2->S2 Yes S3 Adjust Conditions: - Modify enophile - Lower temperature - Change stoichiometry D3->S3 Yes Eval Re-evaluate Yield and Purity S1->Eval S2->Eval S3->Eval Eval->A1 Re-analyze End Optimal Protocol Defined Eval->End Success

How to Proide Deeper Technical Information

To build out detailed experimental protocols, I suggest you take these steps:

  • Consult Specialized Databases: Search commercial chemical supplier catalogs (e.g., Sigma-Aldrich, TCI Chemicals) for this compound. They sometimes provide basic handling and storage recommendations.
  • Access Patent Literature: Patents are a key source of non-academic synthetic procedures. Search platforms like Google Patents, USPTO, or Espacenet using the CAS number (5909-75-1) or the compound name.
  • Review Broader Context: The search results confirm that the reactivity of your compound will be heavily influenced by its alkene functionality. Key factors to study further are alkene stability trends [2] and the potential for it to participate in ene reactions [3] [5] or thiol-ene "click" chemistry [4].

References

Basic Chemical Information for 1-Ethoxypent-1-ene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data for 1-Ethoxypent-1-ene from the search results.

Property Value / Description
CAS Number 5909-75-1 [1]
Molecular Formula C₇H₁₄O [1]
Molecular Weight 114.19 g/mol [1]
IUPAC Name This compound [1]
Canonical SMILES CCCC=COCC [1]
Synonyms 1-ETHOXY-1-PENTENE, this compound [1]

Key Storage Considerations and Inferred Stability

While direct data is unavailable, the molecular structure provides clues about its potential stability issues. The compound is an enol ether, characterized by an alkene group attached to an oxygen atom (-C=C-O-). This structure is generally known to be reactive.

The following diagram illustrates the primary decomposition pathway you must guard against for this class of compounds.

G Start This compound (C7H14O) Intermediate Unstable Hemiketal Intermediate Start->Intermediate Hydrolysis Acid Acid / Moisture (H+, H2O) Acid->Intermediate Catalyzes Products Pentanal + Ethanol Intermediate->Products Spontaneous Decomposition

Based on this reactivity, the following storage guidelines are recommended:

  • Protect from Moisture and Acids: The compound is likely moisture-sensitive. It can hydrolyze in the presence of even trace amounts of water or acids, leading to decomposition into pentanal and ethanol [2].
  • Use Inert Atmosphere: Store under an inert gas such as nitrogen or argon to prevent contact with atmospheric moisture and oxygen.
  • Select Suitable Container Materials: Use glass containers with airtight seals. Avoid containers or liners that may leach acidic components.

Recommended Experimental Stability Assessment

To obtain concrete data for your specific batch, you can implement the following experimental protocols.

Protocol for Forced Degradation Study

This test accelerates aging under various stress conditions to predict stability and identify degradation products.

  • Stress Conditions:
    • Heat: Expose the sample to elevated temperatures (e.g., 40°C, 60°C).
    • Humidity: Place the sample in a controlled humidity chamber (e.g., 75% relative humidity).
    • Acid/Base: Add small, controlled amounts of acid or base to an aliquot in solution.
    • Oxidation: Expose the sample to an oxidative atmosphere.
  • Analysis Method: Use Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to monitor the concentration of this compound and the appearance of degradation products over time.
  • Key Metrics: Calculate the percentage of the parent compound remaining after specific time intervals under each stress condition.
Protocol for Routine Storage and Handling

This procedure ensures consistency and minimizes decomposition during daily use.

  • Handling: Perform all handling in a glovebox or under a nitrogen atmosphere using standard Schlenk line techniques.
  • Solvents: Use anhydrous solvents from sealed systems.
  • Short-term Storage: For daily use, seal the container with a septum and secure it with Parafilm. Store in a cool, dry place, such as a desiccator.

References

Understanding Air Sensitivity and Your Compound

Author: Smolecule Technical Support Team. Date: February 2026

Air-sensitive chemicals, including many ethers and organometallic compounds, can decompose, ignite, or cause violent reactions upon exposure to air or moisture [1]. Proper handling is critical for safety and experimental success.

The table below summarizes key information for 1-Ethoxy-1-pentene.

Property Description
IUPAC Name 1-ethoxypent-1-ene [2]
Molecular Formula C₇H₁₄O [2] [3]
Molecular Weight 114.19 g/mol [2]
Canonical SMILES CCCC=COCC [2]
Potential Hazards Likely flammable and moisture-sensitive; may decompose upon exposure to air or water.

Core Techniques for Handling Air-Sensitive Reagents

The following workflows and best practices are essential for safely working with compounds like 1-Ethoxy-1-pentene.

The Schlenk Line Technique

The Schlenk line (a vacuum/inert gas manifold) is a core tool. The fundamental operation is the "evacuate-refill cycle" to replace the reactive atmosphere inside glassware with an inert gas like nitrogen or argon [4].

The diagram below illustrates the steps for preparing a vessel using this cycle.

schlenk_cycle start Start: Attach clean, dry vessel to line step1 1. Close vessel tap 2. Open vacuum line start->step1 step2 Evacuate vessel (10-30 seconds) step1->step2 step3 1. Close vacuum line 2. Slowly open inert gas line step2->step3 step4 Backfill vessel with inert gas step3->step4 decision Cycle repeated 3 times? step4->decision decision->step1 No end Vessel ready for use decision->end Yes

Transferring Reagents from Sealed Bottles

Reagents are often supplied in specialized packaging like AcroSeal bottles, which have a septum to limit exposure [1].

Method: Using a Syringe and Inert Gas

  • Pressurize the bottle: Inject a dry inert gas (N₂ or Ar) into the bottle through the septum [1].
  • Withdraw the liquid: With the gas pressure maintained, insert a second needle or use the same one to withdraw the required volume of liquid [1].
  • Transfer: Quickly transfer the liquid to your prepared reaction vessel.

Best Practice: Using a double-tipped (double) needle is often more efficient. One tip is connected to the inert gas source, and the other is inserted into the receiving flask, allowing the reagent to be transferred smoothly under a positive pressure of inert gas.

Experimental Setup and Solvent Preparation

Using Dry and Degassed Solvents

The quality of your solvent is critical. Using a solvent contaminated with water or oxygen can ruin your experiment and create hazards [1]. The most effective method for degassing is the freeze-pump-thaw technique [4]:

  • Freeze: Place the solvent in a Schlenk flask or thick-walled vessel. Seal it and immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen [4].
  • Pump: Open the flask to the vacuum line for 2-3 minutes to evacuate the headspace [4].
  • Thaw: Close the flask tap to isolate it from the vacuum. Remove it from the liquid nitrogen and allow the solvent to thaw. As it thaws, dissolved gases escape into the headspace [4].
  • Repeat: This cycle should be performed at least three times to ensure thorough degassing [4].
Setting Up a Reaction

The diagram below outlines the logical workflow for preparing and running a reaction with an air-sensitive reagent.

reaction_workflow A Prepare Reaction Vessel (Schlenk Cycle x3) C Transfer Solvent to Vessel (Syringe/Canula) A->C B Prepare Dry/Degassed Solvent (Freeze-Pump-Thaw) B->C D Transfer Air-Sensitive Reagent (from Sealed Bottle) C->D E Initiate Reaction (Stir, Control Temperature) D->E F Monitor Reaction Progress (e.g., TLC, NMR) E->F G Work-up and Product Isolation F->G

Frequently Asked Questions (FAQs)

Q1: What is the minimum number of evacuate-refill cycles I should perform on my glassware? A1: You should perform a minimum of three cycles. Each cycle exponentially reduces the amount of reactive atmospheric gases (O₂, H₂O) remaining in the vessel [4].

Q2: Can I use a rubber septum to seal my flask on the Schlenk line instead of a glass stopper? A2: It is not recommended for prolonged use under high vacuum. Rubber septa do not hold a vacuum as well and can be sucked into the flask, exposing your reaction to air. A greased, ground-glass stopper is the preferred sealing method [4].

Q3: My air-sensitive reagent is in a sealed bottle, but I don't have a double-tipped needle. How can I transfer it? A3: You can use a single syringe. First, pressurize the bottle by injecting inert gas. Then, without removing the needle, tilt the bottle and slowly withdraw the liquid. This method is less ideal than using two needles or a double-tipped needle, as it can lead to pressure fluctuations, but it is a common workaround [1].

Q4: Why is it crucial to open the gas line slowly when backfilling a vessel? A4: Opening the gas line too quickly creates a rapid pressure change that can suck the oil from the Schlenk line's bubbler into the manifold. This contaminates the line and your reaction, and is a time-consuming problem to fix [4].

Safety and Troubleshooting Guide

Problem Possible Cause Solution & Preventive Action
Oil is sucked into Schlenk manifold Gas line opened too quickly during backfill [4]. Open the gas tap slowly; watch the bubbler and close tap if oil rises [4].
Reagent decomposition or no reaction Glassware not thoroughly dry/deoxygenated; solvent contaminated with H₂O/O₂ [1]. Ensure glassware is clean, dry, and cycled 3x; use properly dried/degassed solvents [1].
Unexpected precipitation or color change Reaction with air/moisture; side reactions producing undesired products [1]. Double-check integrity of seals and septa; ensure positive inert gas pressure is maintained.
Difficulty withdrawing reagent from bottle Loss of pressure in the bottle [1]. Ensure you are pressurizing the bottle adequately with inert gas before withdrawal [1].
Fire or ignition upon reagent exposure to air Handling of a pyrophoric material [1]. STOP: Immediately secure the area. Use appropriate PPE and Class D fire extinguishers. Only work with pyrophoric reagents after specialized training.

References

Troubleshooting 1-Ethoxypent-1-ene Polymerization: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in polymerizing 1-Ethoxypent-1-ene and related vinyl ethers or acrylates, drawing on general principles of polymerization control.

Uncontrolled Runaway Reaction

Problem: The reaction becomes exothermic and uncontrollable, leading to potential safety hazards and failed batches [1] [2].

Solutions:

  • Implement Robust Cooling: Ensure your reactor cooling system has sufficient capacity to handle the maximum potential heat release. For exothermic reactions, the heat generation rate must not exceed the system's cooling capacity [2].
  • Use Inhibitors: Introduce chemical inhibitors to suppress uncontrolled polymerization. Common inhibitors like MEHQ (Monomethyl Ether Hydroquinone) or phenothiazine are added to monomers during storage and transport to prevent self-polymerization [3] [2].
  • Add Quench Systems: Design and install a fast-acting emergency quench system (e.g., rapid injection of cold solvent or inhibitor solution) to terminate the reaction instantly if a runaway is detected [1].
Low Monomer Conversion

Problem: The reaction does not proceed to completion, leaving a high percentage of unreacted monomer.

Solutions:

  • Optimize Initiator System: Re-evaluate the type and concentration of your radical initiator. Consider using controlled radical polymerization techniques (e.g., Cu-mediated RDRP) for better control over molecular weight and conversion [4].
  • Purify Monomer: Purify the this compound monomer to remove impurities or stabilizers that may act as retarders. Retarders slow the reaction without completely suppressing it [3] [2].
  • Control Reaction Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon), as oxygen can inhibit many radical polymerization processes [2].
Uncontrolled Branching or Cross-Linking

Problem: The polymer has an ill-defined structure, high polydispersity, or becomes gel-like.

Solutions:

  • Optimize Reaction Conditions: Lower the reaction temperature or monomer concentration to reduce the likelihood of side reactions involving reactive double bonds in the polymer side chains [4].
  • Select Appropriate Method: For monomers with susceptible double bonds (like terpenoid acrylates), techniques such as Cu wire-mediated RDRP have been shown to offer better control over the polymer structure compared to standard free radical polymerization [4].
Agitator Seal Failure During Pressure Rise

Problem: The mechanical seal on the reactor agitator fails during a pressure excursion, releasing vapors into the work area [1].

Solutions:

  • Review Seal Pressure Rating: Ensure the pressure rating of the agitator seal is higher than that of the pressure relief devices (e.g., bursting discs). This ensures that during an over-pressure event, vapors are directed to a safe location via the relief system, not into the plant [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary safety systems needed for a lab-scale polymerization reactor? A robust safety setup should include [1]:

  • Adequately Sized Relief System: A pressure relief valve and bursting disc rated for the maximum exothermic pressure.
  • Emergency Quench: A fast, reliable method to inject a reaction killer.
  • Proper Alarm Systems: Area evacuation alarms that are loud, automatically activated, and located away from potential vapor release points.

Q2: How do I choose an inhibitor for my monomer? The choice depends on the monomer and storage conditions.

  • Common Inhibitors: MEHQ, TBC (4-t-butylcatechol), Hydroquinone, Phenothiazine [3] [2].
  • Oxygen Dependence: The effectiveness of many inhibitors (e.g., MEHQ) depends on the presence of dissolved oxygen. For long-term storage, ensure the monomer headspace contains air [3] [2].
  • Inhibitor Removal: Remember to remove or account for the inhibitor before initiating polymerization, typically by passing the monomer through an inhibitor-removal column.

Q3: Why is my molecular weight distribution (Đ) too broad? High polydispersity (Đ > 1.3-1.5 for controlled polymerizations) indicates poor reaction control. Potential causes include [4]:

  • Inefficient Initiator: The initiator may be decomposing too quickly or slowly for your temperature.
  • Side Reactions: The monomer may have functional groups (e.g., allylic double bonds) that lead to chain transfer or branching.
  • Inhomogeneous Mixing: Poor agitation leads to temperature and concentration gradients.

Experimental Protocols for Polymerization Setup

Protocol 1: Standard Free Radical Polymerization with Safety This protocol outlines a general method for free radical polymerization of acrylate-type monomers, adaptable for lab-scale experiments [4].

  • Reagent Setup: In a fume hood, place the monomer (e.g., 10-20 wt% in a suitable solvent like toluene or cyclohexane) and thermal initiator (e.g., V-601 at 1.0 mol% relative to monomer) in a dried reaction flask.
  • Purge and Inert Atmosphere: Seal the flask and purge the system with inert gas (N₂ or Ar) for 20-30 minutes to remove dissolved oxygen, a known inhibitor.
  • Initiation and Reaction: Immerse the reaction vessel in a pre-heated oil bath at the initiator's decomposition temperature (e.g., 70°C for V-601). Stir vigorously.
  • Monitoring: Monitor reaction temperature with a probe and track conversion over time via NMR or GC.
  • Termination: After the desired time, cool the reaction rapidly in an ice bath. Isolate the polymer by precipitation into a non-solvent (e.g., methanol) and dry under vacuum.

Protocol 2: Inhibitor Effectiveness Test This method tests the induction time caused by an inhibitor [2].

  • Prepare Sample: Charge a small, instrumented reaction calorimeter (e.g., an ARC cell) with monomer and a known amount of initiator.
  • Run Experiment: Heat the sample under adiabatic conditions and monitor the temperature and pressure.
  • Analyze Data: The "induction time" is the period before a sharp rise in temperature and pressure occurs. A longer induction time indicates more effective inhibition.

Polymerization Inhibitor Data

The table below summarizes common inhibitors used in industrial practice [3] [2].

Inhibitor Name Abbreviation Typical Monomers Stabilized Key Mechanism & Notes
Monomethyl Ether Hydroquinone MEHQ Styrene, Acrylic Acid, Acrylates Requires dissolved O₂ to form peroxy radicals; common for storage/transport [3].
4-tert-Butylcatechol TBC Styrene Effective antioxidant; often used in distillation processes [3].
Hydroquinone HQ Vinyl Acetate, Acrylics Free-radical scavenger; can be less soluble [2].
Phenothiazine PTZ Acrylic Acid, Methacrylates Works by chain termination; effective in the absence of oxygen [2].

Experimental Workflow for Polymerization Troubleshooting

For a systematic approach to diagnosing polymerization issues, follow this workflow. It emphasizes safety checks and methodical parameter optimization.

Start Start: Polymerization Problem SafetyCheck Immediate Safety Check: Is reaction runaway/unsafe? Start->SafetyCheck EmergencyStop EMERGENCY STOP: Activate cooling/quench. Ventilate area. SafetyCheck->EmergencyStop Yes DefineProblem Define Problem: Low conversion? Poor control? Runaway? Broad MWD? SafetyCheck->DefineProblem No EmergencyStop->DefineProblem After Stabilized CheckInhibitor Check Inhibitor/Purity DefineProblem->CheckInhibitor PurifyMonomer Purify Monomer (Remove inhibitor/retarder) CheckInhibitor->PurifyMonomer Inhibitor present ReviewConditions Review Reaction Conditions: Temperature, initiator, atmosphere, scaling CheckInhibitor->ReviewConditions Monomer pure PurifyMonomer->ReviewConditions Optimize Optimize Single Parameter ReviewConditions->Optimize Rerun Rerun Reaction Optimize->Rerun Analyze Analyze Results: Conversion, Mn, Đ Rerun->Analyze Success Success Analyze->Success Problem Solved Iterate Iterate Optimization Analyze->Iterate Needs improvement Iterate->ReviewConditions

Key Principles for Successful Polymerization

Successful polymerization requires meticulous attention to several core principles. Safety is paramount when working with exothermic reactions and potentially hazardous monomers [1] [2]. Always prioritize understanding the thermal hazards of your system. Monomer purity and stabilization are equally critical; know whether your monomer contains an inhibitor and remove it if necessary for reaction initiation [3] [2]. Finally, methodical process optimization is the key to achieving the desired polymer properties, as small changes in temperature, initiator concentration, or solvent can have significant effects on the outcome [4].

References

analyzing 1-Ethoxypent-1-ene purity in lab

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Selection and Workflow

For a lab setting up purity analysis for 1-Ethoxypent-1-ene (CAS 5909-75-1), you must first establish a verified analytical method [1]. The core workflow involves:

cluster_0 Method Verification Phase Start Start: Analyze this compound A Define Analytical Objective Start->A B Select GC Method A->B C Perform Method Verification B->C D Establish System Suitability C->D C->D E Execute Testing D->E End Report Results E->End

For purity and related substances analysis, a Gas Chromatography (GC) method is typically appropriate [2] [3]. If the method is from a pharmacopoeia (like USP) or a validated supplier, you must perform Method Verification to demonstrate your lab's capability [1]. The key parameters to verify are Specificity and Precision [1].

Key Parameters for Method Verification

The table below summarizes the core parameters and acceptance criteria for verifying a GC purity method.

Verification Parameter Description & Purpose Experimental Procedure & Acceptance Criteria [4] [2] [5]

| Specificity | Ensures the method can distinguish the analyte from any interfering components. | Procedure: Inject diluent (blank), a standard solution of this compound, and the test sample. Compare chromatograms. Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank. The peak from the test sample is pure and matches the standard. | | Precision | Demonstrates the closeness of results from multiple measurements of the same sample. | Procedure: Prepare and inject six replicate samples of a homogeneous test solution. Acceptance Criteria: The % Relative Standard Deviation (%RSD) of the peak area (or % purity) for the six replicates should be not more than 2.0%. | | System Suitability | Verifies that the chromatographic system is performing adequately at the time of the test. | Procedure: Before sample analysis, inject five or six replicate injections of a standard solution. Acceptance Criteria: The %RSD of the peak areas should be NMT 2.0%. Other parameters like theoretical plates and tailing factor should also meet pre-defined criteria. |

Troubleshooting Common GC Issues

Here are common problems and systematic steps for diagnosis and resolution.

Problem Problem: Poor Chromatography P1 Check System Suitability Problem->P1 P2 Review Recent Changes Problem->P2 P3 Diagnose Peak Shape P1->P3 P2->P3 P4 Check Pressure/Flow P3->P4 e.g., Tailing P3->P4 e.g., Broad Peaks Resolution Implement Fix P4->Resolution

Issue Potential Causes Troubleshooting Actions

| Poor Peak Shape (Tailing) | • Active sites in column/inlet • Column contamination • Incorrect injector liner | • Confirm system suitability test failures [2]. • Perform maintenance: cut column end, replace liner, clean injector [6]. • Use a more deactivated GC liner/column. | | Low Precision (High %RSD) | • Injection technique • Leaks in the system • Unstable detector/baseline | • Use autosampler if possible; ensure consistent manual injection technique. • Check for system leaks, especially at the column connections. • Ensure detector gases are pure and flows are stable. | | No Peak or Low Response | • Incorrect method parameters • Sample degradation • Detector issue | • Verify method parameters (inlet temperature, detector temperature, gas flows). • Check sample stability under the analysis conditions. • Check detector function with a known standard. |

Frequently Asked Questions (FAQs)

Q1: Do I need full method validation or just verification for a compendial method? A1: For a published compendial method (e.g., USP), you typically perform method verification, not full validation. This is a less rigorous process to confirm your lab can execute the method successfully. Full validation is required for new, non-compendial methods [1].

Q2: What is the difference between method precision and intermediate precision? A2: Method Precision (Repeatability) tests the method under the same conditions (same analyst, same day, same instrument). Intermediate Precision tests the method under varying conditions (different analysts, different days, different instruments) to establish its robustness in your lab [2].

Q3: How do I establish the Limit of Quantitation (LOQ) for impurities? A3: The LOQ can be calculated based on the signal-to-noise ratio (typically 10:1) or using the standard deviation of the response and the slope of the calibration curve: LOQ = 10 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [4].

References

Compound Identification: 1-Ethoxypent-1-ene

Author: Smolecule Technical Support Team. Date: February 2026

For your records, here is the fundamental data for the compound .

Property Value
CAS Number 5909-75-1 [1]
Molecular Formula C₇H₁₄O [1]
Molecular Weight 114.19 g/mol [1]
IUPAC Name 1-ethoxypent-1-ene [1]
Canonical SMILES CCCC=COCC [1]

Frequently Asked Questions & troubleshooting

Based on common challenges in chemical synthesis scaling, here are potential issues and general approaches to resolve them.

FAQ 1: How can I improve a low and inconsistent yield when scaling up the synthesis?

  • Potential Cause: The reaction to form enol ethers like this compound is often an equilibrium reaction. On a larger scale, inefficient removal of a by-product like water can prevent the reaction from going to completion.
  • Troubleshooting Guide:
    • Employ azeotropic distillation: Use a Dean-Stark trap or similar apparatus to continuously remove water as it forms, shifting the equilibrium toward the product.
    • Utilize water-scavenging reagents: Add molecular sieves (3Å or 4Å) or trialkyl orthoformates to the reaction mixture to chemically trap water.
    • Optimize reagent addition: Control the exotherm by adding reagents slowly and with efficient stirring to avoid side reactions and ensure uniform mixing.

FAQ 2: My product purity is low, with signs of decomposition. How can I address this?

  • Potential Cause: Enol ethers are susceptible to hydrolysis and polymerization. The high temperatures often used in synthesis or during work-up can accelerate these processes.
  • Troubleshooting Guide:
    • Implement milder conditions: Explore Lewis acid catalysts, as they are known to facilitate ene-related reactions under significantly milder temperatures than thermal conditions [2].
    • Purify under inert atmosphere: Perform distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
    • Add a stabilizer: Include a small amount of a radical inhibitor (e.g., BHT) during purification and storage to prevent polymerization.
    • Switch to continuous flow: Consider flow chemistry, which offers superior control over reaction parameters like temperature and mixing, and reduces the risk of decomposition during scale-up [3].

FAQ 3: How can I make my synthesis process more efficient and reproducible?

  • Solution: Investigate the principles of automated multistep flow synthesis [3]. This approach integrates:
    • In-line monitoring: Use tools like inline IR or NMR to monitor reaction progress in real-time, allowing for immediate adjustments.
    • Automated optimization systems: Employ systems that use algorithms to rapidly find optimal conditions (e.g., temperature, flow rate) for maximum yield [3].
    • In-line separation units: Integrate liquid-liquid extraction or scavenging columns to purify intermediates continuously, moving toward a fully automated process [3].

The following workflow outlines a systematic approach to troubleshooting and optimizing your synthesis scale-up.

cluster_1 Troubleshooting Pathways Start Problem: Low Yield or Poor Purity Step1 Reaction Equilibrium Analysis Start->Step1 Step2 Product Stability Assessment Step1->Step2 Path1 Shift Equilibrium (e.g., Remove H₂O) Step1->Path1 Equilibrium Limited Step3 Process Control Review Step2->Step3 Path2 Stabilize Product (e.g., Lower Temp, Additives) Step2->Path2 Product Unstable Step4 Implement & Test Solution Step3->Step4 Path3 Automate & Control (e.g., Flow Chemistry) Step3->Path3 Process Irreproducible Step5 Monitor with In-line Analytics Step4->Step5 End Scaled & Optimized Process Step5->End Path1->Step4 Path2->Step4 Path3->Step4

References

common side reactions with 1-Ethoxypent-1-ene

Author: Smolecule Technical Support Team. Date: February 2026

Common Side Reactions of 1-Ethoxypent-1-ene

This compound is an unsaturated ether with the structure CCCC=COCC [1]. Its carbon-carbon double bond and ether linkage make it susceptible to several reaction types, which can lead to the following common side reactions:

Reaction Type Typical Conditions Main Side Product(s) Formed
Acid-Catalyzed Hydrolysis / Hydration Aqueous acidic media (e.g., H₂SO₄, H₃O⁺) Pentan-1-one and ethanol [2].
Electrophilic Addition Electrophiles (e.g., HX, X₂, H₂SO₄) [2] Halogen, oxygen, or other electrophile-derived adducts; mixtures of regioisomers possible.
Ene Reaction High temperatures or Lewis acid catalysts [3] [4] A new alkene with a shifted double bond and a new C-C bond.
Oxidation Oxidizing agents (e.g., KMnO₄) [2] Cleavage products (aldehydes, carboxylic acids) or a diol (ethane-1,2-diol), depending on conditions.
Polymerization Cationic initiators, heat, or radicals Polymers or oligomers of this compound.
Complex Formation Lewis acids (e.g., AlCl₃, BF₃) Stable complexes with the ether oxygen, deactivating the Lewis acid [3].

Troubleshooting FAQs

Q1: My reaction involving this compound in mildly acidic conditions is yielding pentan-1-one instead of the desired product. What is happening? This is likely acid-catalyzed hydrolysis. The electron-rich double bond in this compound protonates easily, forming a carbocation intermediate. Water attack followed by tautomerization leads to the ketone [2].

  • Prevention Strategies:
    • Rigorous Drying: Ensure all solvents, reagents, and glassware are thoroughly dry.
    • Acid Scavengers: Passivate your reaction mixture by adding a mild base or an acid scavenger.
    • Inert Atmosphere: Use an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture and CO₂.

Q2: I am observing multiple products and low yields when attempting electrophilic addition. How can I improve regioselectivity? The unsymmetrical structure of this compound means electrophiles (H⁺, Br⁺, etc.) can add to either end of the double bond, leading to a mixture of regioisomers following Markovnikov's rule and potential rearrangements [2].

  • Prevention Strategies:
    • Control Addition Rate: Add the electrophile slowly at low temperatures to minimize side reactions.
    • Consider Alternative Pathways: For specific targets like anti-Markovnikov alcohols, use hydroboration-oxidation. This two-step process involves syn addition of borane (BH₃) across the double bond, where the boron attaches to the less substituted carbon. Subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, yielding the anti-Markovnikov alcohol [5].

The diagram below illustrates the competing pathways for acid-catalyzed hydration and a controlled alternative for selective alcohol synthesis.

A This compound B Uncontrolled Acidic Conditions A->B H₃O⁺ E Controlled Hydroboration A->E 1. BH₃ C Carbocation Intermediate B->C D Pentan-1-one (Side Product) C->D Tautomerization F Alkylborane Intermediate E->F G 3-Ethoxypentan-1-ol (Controlled) F->G 2. H₂O₂, OH⁻

Q3: My high-temperature synthesis leads to an unexpected alkene product. What is this reaction? At high temperatures, this compound can act as an "ene" component in an Alder-ene reaction. It reacts with an "enophile" (an electron-deficient alkene or aldehyde), leading to a new alkene with the double bond shifted to the allylic position [3] [4].

  • Prevention Strategies:
    • Lower Temperature: If possible, run the reaction at a lower temperature.
    • Use a Lewis Acid Catalyst: A Lewis acid can activate the enophile, allowing the reaction to proceed under milder conditions and potentially with higher selectivity [3].

Q4: The reaction mixture becomes viscous or solidifies when using this compound with a Lewis acid. Why? This is a strong indication of cationic polymerization. Lewis acids can initiate the polymerization of vinyl ethers like this compound.

  • Prevention Strategies:
    • Inhibititors: Add a small, controlled amount of a polymerization inhibitor.
    • Strict Temperature Control: Keep the reaction at or below room temperature.
    • Minimize Protic Impurities: Ensure an anhydrous and aprotic environment to prevent accidental acid formation.

Experimental Protocol for Safe Handling

Handling and Storage of this compound [6] [2]

  • Storage: Store under an inert atmosphere (N₂ or Ar) in a cool, dark place. Consider adding a stabilizer.
  • Purification: Purity by distillation immediately before use if needed. Avoid using acidic gases like CO₂ during this process.
  • Reaction Setup: Conduct reactions in flame-dried glassware under an inert atmosphere. Use syringe pumps for the controlled addition of reagents.

Testing for Unwanted Isomerization or Decomposition

  • Regular Monitoring: Use analytical techniques like TLC, GC-MS, or NMR to monitor reaction progress and check for the formation of side products.
  • Control Experiment: Run a small-scale control reaction with just this compound under your planned conditions to establish a baseline for its stability.

References

1-Ethoxypent-1-ene solubility challenges in different solvents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1-Ethoxypent-1-ene

This table summarizes the basic identifying information for this compound, which is the foundation for understanding its behavior [1].

Property Description
CAS Number 5909-75-1 [1]
Molecular Formula C₇H₁₄O [2] [1]
Molecular Weight 114.19 g/mol [1]
IUPAC Name This compound [1]
Canonical SMILES CCCC=COCC [1]
Synonym 1-Ethoxy-1-pentene [2]

Solubility & Solvent Interaction Guide

Based on its molecular structure, you can predict its interactions with different solvent types. The workflow below outlines a logical experimental approach for solubility assessment.

Start Start: Solubility Assessment Step1 1. Analyze Molecular Structure - Enol ether: polarizable - Alkyl chain: non-polar Start->Step1 Step2 2. Hypothesize Solubility Step1->Step2 Step3 3. Experimental Test (Vortex & Visual Inspection) Step2->Step3 Decision1 Formed a single homogeneous phase? Step3->Decision1 Step4 4. Interpret Results & Select Solvent Decision1->Step2 No Decision1->Step4 Yes

The following table outlines expected solubility behavior in various solvent types, informed by the structure of this compound.

Solvent Type Example Solvents Expected Solubility Rationale & Technical Notes
Non-Polar Solvents Hexane, Toluene, Cyclohexane High The pentyl and ethyl chains interact favorably via van der Waals forces. This is typically a good starting point for dissolution.
Chlorinated Solvents Dichloromethane (DCM), Chloroform High These solvents have moderate polarity and are excellent for a wide range of organic compounds, including enol ethers. Chloroform may engage in weak hydrogen bonding with the ether oxygen.
Ether Solvents Diethyl ether, Tetrahydrofuran (THF) Moderate to High The ether oxygen can act as a weak hydrogen bond acceptor, complementing the enol ether functionality. THF, being more polar, is often a better choice.
Polar Aprotic Solvents Ethyl Acetate, Acetone, DMF Moderate Solubility may be moderate and concentration-dependent. The polar carbonyl group competes with the non-polar alkyl chain. Test with small volumes first.
Polar Protic Solvents Methanol, Ethanol, Water Low to Insoluble While the alcohol can form hydrogen bonds with the ether oxygen, the energy cost of disrupting the strong hydrogen-bonding network of the solvent is too high for the non-polar alkyl chain.

Frequently Asked Questions

Q1: My reaction involving this compound in a methanol/water mixture shows low yield or no reaction. Could solubility be the issue? Yes, this is highly likely. This compound is probably not soluble in this mixture, preventing molecular interaction with dissolved reagents or catalysts. Troubleshooting Step: Switch to a homogeneous solvent system like toluene or dichloromethane to ensure all reactants are in the same phase.

Q2: I need to characterize my product by HPLC. What mobile phase conditions should I start with? Since the compound is non-polar, begin with a reversed-phase C18 column and a high ratio of organic modifier (e.g., acetonitrile or methanol) in water [3]. A gradient from 70% to 95% organic phase over 10-15 minutes is a good initial method. The low water solubility means the sample should be dissolved pure acetonitrile or methanol for injection [3].

Q3: The compound seems unstable upon storage. What could be causing this? Enol ethers can be susceptible to hydrolysis and polymerization, especially if acidic impurities are present. Recommendation:

  • Storage: Store under an inert atmosphere (e.g., N₂ or Ar) at low temperatures (e.g., -20°C).
  • Stabilization: Add a small amount of a weak base (e.g., potassium carbonate) to neutralize any acidic protons.
  • Solvent: Keep it in a dry, non-protic solvent like toluene or hexane.

Q4: How can I predict other properties of this compound, like logP? You can use Quantitative Structure-Property Relationship (QSPR) models [4] [5]. These computational models use molecular descriptors derived from the structure to predict properties like lipophilicity (logP). The canonical SMILES string (CCCC=COCC) can be input into specialized software or online platforms to calculate these descriptors and generate a prediction [4] [1].

Workflow for Systematic Solubility Troubleshooting

For a structured approach to resolving solubility-related experimental failures, follow this troubleshooting guide.

Problem Experimental Issue: Precipitate or Cloudy Solution StepA A. Confirm Solubility in a Non-Polar Solvent (e.g., Hexane) Problem->StepA StepB B. Try a Solvent of Intermediate Polarity (e.g., DCM or THF) StepA->StepB Soluble StepD D. Check for Degradation (TLC, NMR) and re-synthesize if needed StepA->StepD Not Soluble StepC C. Use a Co-solvent System (e.g., DCM/Methanol) with gradual addition StepB->StepC Partially Soluble Success Issue Resolved StepB->Success Soluble StepC->Success Soluble StepD->StepA Compound is pure

I hope this technical guide provides a solid foundation for your work with this compound. As specific experimental data for this compound is limited in the public domain, validating these predictions in your own lab will be crucial.

References

1-Ethoxypent-1-ene vs 1-Pentene reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structures and Key Properties

The table below summarizes the basic characteristics of these two compounds.

Feature 1-Pentene (a simple alkene) 1-Ethoxypent-1-ene (an enol ether)
CAS Number 109-67-1 [1] 5909-75-1 [2]
Molecular Formula C₅H₁₀ [1] C₇H₁₄O [2]
Structure CH₂=CH-CH₂-CH₂-CH₃ CH₃-CH₂-CH₂-CH=CH-O-CH₂-CH₃
Canonical SMILES - CCCC=COCC [2]
Key Functional Group Terminal C=C double bond C=C double bond conjugated with an oxygen atom (enol ether)
Electronic Effect Electron density at the double bond is slightly increased by the alkyl group (hyperconjugation) [3]. Strong electron donation from the oxygen atom into the double bond via resonance (p-π conjugation).

Reactivity Comparison

The "enol ether" structure makes this compound significantly more reactive than 1-Pentene in certain reactions, while being less stable in others, particularly in the presence of acids.

A This compound (Enol Ether Form) B Resonance Contributor A->B Resonance C High Electron Density on Beta Carbon (C) B->C Key Feature D Prone to Acid-Catalyzed Hydrolysis or Polymerization C->D Reactivity Consequence

Diagram: The resonance stabilization in this compound leads to its key reactivity. The oxygen atom donates electron density to the adjacent carbon, creating a region with high electron density that is highly nucleophilic but also susceptible to acid attack.

Electrophilic Addition
  • 1-Pentene: Undergoes standard electrophilic addition reactions (e.g., with HBr) following Markovnikov's rule. The initial event is the electrophile (E⁺) attacking the less substituted carbon of the double bond [3].
  • This compound: The oxygen atom's strong electron donation makes the beta carbon (C) highly nucleophilic. It is much more reactive toward electrophiles than 1-Pentene. However, under acidic conditions, the intermediate carbocation is often so stable that it leads to rapid hydrolysis, breaking the C-O bond instead of forming a simple addition product.
Stability and Hydrolysis
  • 1-Pentene: A stable compound that can be stored indefinitely if protected from light and air (to prevent peroxidation).
  • This compound: Unstable in the presence of acids. It is rapidly hydrolyzed by even dilute acids to yield pentanal (an aldehyde) and ethanol [2]. This is a defining reaction for enol ethers.

Suggested Experimental Approaches for Comparison

Since specific protocols were not found, here are standard experiments you could perform to compare their reactivity, with a key consideration for handling the enol ether.

Start Start Experiment A Reaction with Dilute Acid (e.g., 1M H₂SO₄) Start->A D Reaction with Electrophile (e.g., Bromine in DCM) Start->D B Monitor by TLC or GC-MS A->B C1 1-Pentene: No Reaction B->C1 C2 This compound: Hydrolyzes to Pentanal B->C2 E Monitor for Decolorization D->E F1 1-Pentene: Slower addition E->F1 F2 This compound: Very fast addition (Handle with care) E->F2

Diagram: A proposed workflow for experimentally comparing the reactivity of 1-Pentene and this compound, highlighting their divergent behaviors.

Critical Safety Note for this compound: All acid-catalyzed experiments must be conducted with great caution, as the reaction can be exothermic and rapid.

Protocol 1: Qualitative Test for Acid Hydrolysis
  • Objective: To demonstrate the drastic difference in stability under acidic conditions.
  • Method: Add one drop of each compound to two separate test tubes containing 2 mL of a cold, dilute sulfuric acid solution (e.g., 1% v/v). Gently shake and observe. The hydrolysis of this compound can be monitored by the formation of pentanal, which can be detected by its characteristic odor or by using Tollens' reagent to confirm the presence of an aldehyde.
  • Expected Result: 1-Pentene will show little to no change. This compound will react rapidly.
Protocol 2: Relative Rate of Electrophilic Addition
  • Objective: To compare the nucleophilicity of the two alkenes.
  • Method: Dissolve a precise amount of each compound separately in an inert solvent like dichloromethane at a constant temperature. Add a solution of bromine in the same solvent and monitor the time taken for the bromine color to discharge. Using a UV-Vis spectrometer to track the disappearance of bromine at 410 nm would provide quantitative data.
  • Expected Result: The bromine color will fade significantly faster for this compound than for 1-Pentene, confirming its higher electron density and nucleophilicity.

Conclusion

References

analytical methods to validate 1-Ethoxypent-1-ene structure

Author: Smolecule Technical Support Team. Date: February 2026

Core Identification Data for 1-Ethoxypent-1-ene

The table below summarizes the key identifiers for this compound from the search results, which are essential for any analytical protocol [1].

Property Value
CAS Number 5909-75-1
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
IUPAC Name This compound
Canonical SMILES CCCC=COCC

Proposed Analytical Workflow for Structure Validation

Based on standard practices for organic compound analysis, you can validate the structure of this compound by confirming its molecular fingerprint and functional groups through the following workflow. This diagram outlines the key steps and logical relationships in the analytical process:

Start Start: Sample of This compound MS Mass Spectrometry (MS) Start->MS Confirm Molecular Weight NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Start->NMR Confirm Carbon Skeleton & Ether Group IR Infrared (IR) Spectroscopy Start->IR Confirm Alkene & Ether Functional Groups Result End: Validated Structure MS->Result NMR->Result IR->Result

Detailed Methodologies for Key Experiments

The following experimental protocols are generalized for characterizing a compound like this compound.

  • Mass Spectrometry (MS)

    • Objective: To confirm the molecular weight and fragmentation pattern.
    • Protocol: Analyze the sample using Electron Ionization (EI) or Chemical Ionization (CI). The exact mass of C₇H₁₄O is 114.10446 [1]. The MS should show a molecular ion peak (M+) at or near this mass. Look for characteristic fragment ions, such as those resulting from the cleavage adjacent to the double bond or the loss of an ethyl group (M⁺ - 29) from the ethoxy moiety.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To confirm the carbon skeleton and the position of the double bond and ether group.
    • ¹H NMR Protocol: Dissolve the sample in a suitable deuterated solvent. The spectrum should show:
      • A distinctive set of signals for the vinyl ether proton (=C-H). For this compound, this proton is expected to be strongly deshielded and appear downfield.
      • A multiplet for the =CH-O- proton.
      • A triplet and quartet for the -O-CH₂-CH₃ group.
      • Complex multiplet signals for the -CH₂-CH₂-CH₃ group of the pentyl chain.
    • ¹³C NMR Protocol: The spectrum should confirm the presence of seven distinct carbon atoms. Key features to identify are:
      • The vinyl ether carbons (C=C-O), which have characteristic chemical shifts.
      • The carbon of the -O-CH₂- group.
      • The aliphatic carbons of the propyl and ethyl chains.
  • Infrared (IR) Spectroscopy

    • Objective: To identify the characteristic functional groups.
    • Protocol: Obtain a spectrum using a thin film (for liquid samples) or KBr pellet. Identify key absorption bands:
      • A strong, sharp stretch around ~1200-1270 cm⁻¹ and ~1050-1150 cm⁻¹ for the C-O-C ether linkage.
      • A C=C stretch around ~1620-1680 cm⁻¹, the exact position of which is influenced by the vinyl ether conjugation.
      • C-H stretching vibrations for sp² (alkene) and sp³ (alkane) hybridized carbons.

How to Proceed Further

Since the search results did not contain specific experimental data for this compound, you may need to:

  • Consult Specialized Databases: Search scientific literature databases (like SciFinder, Reaxys, or PubMed) for published spectra or analytical data on this compound or very similar vinyl ethers.
  • Perform a Reference Analysis: If available, run the proposed analytical methods on a known reference standard to build a validated dataset for comparison.

References

NMR characterization of 1-Ethoxypent-1-ene

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for NMR Analysis

Based on general NMR principles, the table below outlines the expected proton environments in 1-Ethoxy-1-pentene and their typical chemical shift ranges [1]. You can use this as a guide to interpret your own experimental spectrum.

Proton Environment Expected Chemical Shift Range (δ in ppm) Expected Multiplicity (J in Hz)
-CH= (vinylic, pentene chain) 4.5 - 5.5 Multiplet
-CH3 (ethoxy group) 1.1 - 1.4 Triplet (J ≈ 7 Hz)
-CH2- (ethoxy -O-CH2-) 3.3 - 3.7 Quartet (J ≈ 7 Hz)
-CH2-CH= (pentene, α to double bond) 1.9 - 2.3 Multiplet
-CH2- (pentene, β to double bond) 1.2 - 1.5 Multiplet
-CH3 (pentene terminal -CH3) 0.8 - 1.1 Triplet (J ≈ 7 Hz)

Key NMR Concepts for Your Analysis [2] [1]:

  • Chemical Shift: The position of a signal in the spectrum indicates the electronic environment of the nucleus. The vinylic proton (-CH=) and the ethoxy -O-CH2- group will be key diagnostic signals.
  • Spin-Spin Coupling: This causes signal splitting. The coupling between the -CH2- and -CH3 protons of the ethoxy group, for example, will produce a characteristic quartet and triplet, confirming its presence.
  • Signal Area: In ¹H-NMR, the integrated area under a signal is proportional to the number of protons contributing to that signal.

Suggested Experimental Protocol

For a full characterization, you would typically perform a set of one- and two-dimensional NMR experiments. The following protocol, inspired by the strategies used for complex organic molecules [3], will provide comprehensive data.

  • Sample Preparation: Dissolve ~10-20 mg of your 1-Ethoxy-1-pentene sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). Use a standard 5 mm NMR tube [2].
  • Data Acquisition:
    • ¹H NMR: Run a standard proton NMR experiment to identify all proton environments, their chemical shifts, integration ratios, and coupling patterns.
    • ¹³C NMR: Run a proton-decoupled ¹³C NMR experiment to identify all distinct carbon atoms in the molecule. A DEPT-135 experiment can further distinguish between CH, CH2, and CH3 groups [3].
    • 2D NMR: For unambiguous assignment, perform these two-dimensional experiments [3]:
      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon atom it is bonded to.
      • HMBC (Heteronuclear Multiple Bond Correlation): To detect long-range couplings between protons and carbons separated by 2-4 bonds. This is crucial for confirming the connectivity between the ethoxy group and the pentene chain via the enol ether bond.

Workflow for NMR Characterization

The following diagram outlines the logical workflow from sample preparation to structural confirmation, which you can adapt for your own research.

NMRWorkflow Start Sample Prepared Step1 Acquire 1H NMR Spectrum Start->Step1  Prepare in Deuterated Solvent Step2 Acquire 13C NMR Spectrum Step1->Step2 Identify Proton Environments Step3 Perform 2D NMR (HSQC, HMBC) Step2->Step3 Identify Carbon Environments Step4 Analyze Chemical Shifts and Coupling Constants Step3->Step4 Establish 1H-13C Connectivities Step5 Confirm Molecular Structure Step4->Step5 Assign All Signals

This diagram illustrates the sequential process of NMR characterization, from initial data collection to final structural analysis.

Next Steps for Your Research

Since a direct comparison with experimental data for 1-Ethoxy-1-pentene is not available, you can take the following steps to complete your guide:

  • Run the Experiments: Follow the protocol above to acquire the NMR data for your sample.
  • Consult Spectral Databases: Use commercial or institutional spectral databases (like those from Sigma-Aldrich, SDBS, etc.) to find a reference spectrum for direct comparison.
  • Predict Spectra Computationally: Consider using NMR prediction software (commercial or online tools) to generate theoretical chemical shifts for 1-Ethoxy-1-pentene to support your assignments.

References

comparing 1-Ethoxypent-1-ene with 2-Ethylhexanol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles at a Glance

The table below summarizes the available information for both chemicals, highlighting the significant data gap for 1-Ethoxypent-1-ene.

Aspect This compound 2-Ethylhexanol
CAS Number 5909-75-1 [1] 104-76-7 [2] [3]
Molecular Formula C7H14O [1] C8H18O [2] [3]
Molecular Weight 114.19 g/mol [1] 130.23 g/mol [2] [3]
Structure Enol ether Branched-chain fatty alcohol [2]
Synonyms 1-ETHOXY-1-PENTENE [1] 2-Ethyl-1-hexanol, Isooctanol [2] [3]
Key Applications Information not available in search results Plasticizer precursor, solvent, fragrance, emollient [2] [3]
Toxicology Data Information not available in search results Comprehensive data available (see below)

Detailed Profile of 2-Ethylhexanol

Given the volume of data for 2-Ethylhexanol, here is a more detailed breakdown of its properties and the experimental data from the search results.

Physical Properties & Applications

2-Ethylhexanol is a poorly water-soluble, colorless liquid with a heavy, earthy, and slightly floral odor [2]. It is produced on a massive scale (over 2 billion kg/year) and its primary industrial importance lies in its role as a precursor to various esters [2].

  • Plasticizers: Its esters, most notably bis(2-ethylhexyl) phthalate (DEHP), are widely used as plasticizers for PVC [2].
  • Other Uses: It is also used in lubricants, as a low-volatility solvent, a cetane improver in diesel fuel, and in the synthesis of epoxy reactive diluents [2]. It finds use in fragrances and occurs naturally in some plants, fruits, and wines [2] [3].
Experimental Toxicology Data & Protocols

The following table summarizes key experimental findings from toxicology studies on 2-Ethylhexanol.

Study Type Test System Dosage/Exposure Key Findings & Conclusions Experimental Protocol Summary
Repeated Dose (90-day) Rat (F344), oral gavage [4] 0, 25, 125, 250, or 500 mg/kg/day NOEL: 125 mg/kg/day [4]. Effects at higher doses: increased liver/kidney weights, stomach mucosa acanthosis [4]. Rats (10/sex/dose) dosed daily for 90 days. Endpoints: body weight, clinical chemistry, hematology, organ weights, histopathology [4].
Repeated Dose (90-day) Mouse (B6C3F1), oral gavage [4] 0, 25, 125, 250, or 500 mg/kg/day NOEL: 125 mg/kg/day (males), 250 mg/kg/day (females) [4]. Increased liver/stomach weights at 250/500 mg/kg/day [4]. Mice (10/sex/dose) dosed daily for 90 days. Endpoints similar to rat study [4].
Repeated Dose (90-day) Rat (Wistar), inhalation [4] 0, 15, 40, or 120 ppm (6 hrs/day, 5 days/wk) NOAEC: 120 ppm (highest dose tested). No treatment-related effects observed [4]. Rats (10/sex/dose) exposed in whole-body inhalation chambers for 65 exposures over 90 days [4].
Genetic Toxicity S. typhimurium (Ames test) [3] [5] With/without metabolic activation Conclusion: Non-mutagenic. No increase in revertant colonies [3] [5]. Standard plate incorporation assay using strains TA98 and TA100 [3].
Genetic Toxicity Mouse bone marrow cells (in vivo) [3] 0.02, 0.07, 0.21 ml/kg/day for 5 days Conclusion: Negative. No increase in chromatid/chromosome breaks [3]. Mice dosed orally for 5 consecutive days. Bone marrow cells analyzed for chromosomal aberrations and mitotic index [3].
Developmental Toxicity CD-1 Swiss mice [5] Information not available in search results Information not available in search results Protocol cited; specific details not provided in search results [5].

The metabolic pathway is a key aspect of 2-Ethylhexanol's toxicology. The diagram below illustrates the established metabolic activation.

G compound1 2-Ethylhexanol enzyme Oxidation (via alcohol dehydrogenase) compound1->enzyme Metabolized by compound2 2-Ethylhexanoic Acid enzyme->compound2 effect Biological Effect compound2->effect note Associated with developmental toxicity and teratogenicity effect->note

References

1-Ethoxypent-1-ene GC-MS analysis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of 1-Ethoxypent-1-ene

The table below summarizes the basic identifiers and properties of this compound, which are the starting points for any method development [1].

Property Value
CAS Number 109-67-1 [2] / 12512189 [1]
Molecular Formula C₇H₁₄O [1]
Molecular Weight 114.19 g/mol [1]
Common Name 1-Ethoxy-1-pentene [1]

A Framework for GC-MS Method Development

Since a direct protocol is unavailable, you can develop one by building on standard GC-MS practices. The following workflow outlines the key steps in this process.

cluster_prep Sample Preparation Details cluster_gc GC Method Considerations cluster_ms MS Detection Strategies Start Start: Analyze this compound Step1 Sample Preparation Start->Step1 Step2 GC Method Setup Step1->Step2 SP1 Likely requires no derivatization Step1->SP1 SP2 Consider volatility and stability Step1->SP2 Step3 MS Detection Setup Step2->Step3 GC1 Standard non-polar/mid-polar column Step2->GC1 GC2 Optimize temperature program Step2->GC2 GC3 Helium or Hydrogen carrier gas Step2->GC3 Step4 Data Analysis Step3->Step4 MS1 Full Scan for discovery Step3->MS1 MS2 SIM for sensitivity Step3->MS2 MS3 Use exact mass for confidence Step3->MS3 End Protocol Ready Step4->End

Sample Preparation
  • Derivatization: For this compound, derivatization is likely unnecessary. Derivatization is typically used to increase the volatility and thermal stability of polar compounds (e.g., organic acids, sugars) by replacing active hydrogens in functional groups like -OH, -COOH, and -NH₂ [3]. Your target compound is an ether/alkene, which is generally volatile and stable enough for direct GC-MS analysis.
  • Solvent Selection: Choose a volatile, chromatography-grade solvent that is compatible with GC-MS, such as methanol, hexane, or dichloromethane.
GC Method Setup
  • Column Selection: A standard non-polar (5% diphenyl / 95% dimethyl polysiloxane) or mid-polar capillary column is a suitable starting point [4] [5]. These columns are workhorses for separating a wide range of organic molecules.
  • Temperature Program: You will need to optimize a temperature gradient. A common approach is to start at a low temperature (e.g., 40-50°C), ramp up at 10-20°C per minute, and hold at a high temperature (e.g., 280-300°C) to ensure all components elute.
  • Carrier Gas: Either helium (the traditional choice) or hydrogen (which can allow for faster analysis at optimal flow rates) can be used [6] [5].
MS Detection Setup
  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard and most widely used mode for GC-MS.
  • Acquisition Mode:
    • Full Scan (e.g., m/z 50-500): Best for initial method development and unknown identification, as it provides a full fragmentation pattern (fingerprint) [7] [4].
    • Selected Ion Monitoring (SIM): Use once characteristic ions for this compound are known. SIM offers higher sensitivity and lower detection limits for targeted analysis [4].
  • High-Resolution MS: If access to an Orbitrap-based GC-MS system is available, high-resolution accurate mass (HRAM) measurement can be highly beneficial. It provides the exact mass of molecular and fragment ions, which helps to distinguish your analyte from co-eluting compounds with similar nominal mass and to confirm its elemental composition [8] [7].

Suggestions for Protocol Development

To move forward with creating a robust comparison guide, I suggest the following steps:

  • Establish a Baseline: Run the compound in full-scan mode on a standard GC-MS system to determine its retention time and characteristic mass spectrum.
  • Compare Techniques: Use this baseline method to objectively compare the performance (e.g., sensitivity, signal-to-noise ratio) of different systems or columns, as required for your guide.
  • Explore Advanced Methods: If relevant to your audience, you could develop and compare data from a high-resolution exact mass method [8] against the standard nominal mass method.

References

validating 1-Ethoxypent-1-ene in final products

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Foundation Data

The table below summarizes the basic identifying information found for 1-Ethoxy-1-pentene, which could serve as a foundation for your guide [1] [2].

Property Value for 1-Ethoxy-1-pentene
CAS Number 5909-75-1 [2]
Molecular Formula C7H14O [1] [2]
Molecular Weight 114.19 g/mol [2]
IUPAC Name 1-ethoxypent-1-ene [2]
Canonical SMILES CCCC=COCC [2]

Potential Paths Forward

To compile the information you need, consider these approaches:

  • Consult Specialized Databases: The search results suggest that detailed analytical data (like spectra or chromatograms) for this compound is not readily available in open sources. You may need to access specialized scientific databases such as SciFinder, Reaxys, or PubChem, which can provide more in-depth property data and may link to scientific literature.
  • Review General Validation Workflows: While data for this specific compound is scarce, you can structure your guide around standard analytical validation methodologies. The experimental protocols for characterizing such a molecule would typically involve techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm identity and purity.

Graphviz for Visualizing Analytical Workflows

As you requested, here is an example of how Graphviz can be used to create a clear diagram for an analytical process. This diagram outlines a potential general workflow for method validation.

Title: Analytical Method Validation Workflow

Start Start: Method Development V1 Specificity Test Start->V1 V2 Linearity & Range V1->V2 V3 Accuracy Check V2->V3 V4 Precision Test V3->V4 V5 LOD/LOQ Determination V4->V5 End Method Validated V5->End

This script uses the specified color palette and ensures good text contrast [3]. To generate the image, you can use the Graphviz command dot -Tpng -O workflow.dot or use an online Graphviz editor [4].

References

1-Ethoxypent-1-ene compared to other alkene ethers

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Nomenclature

Understanding the structure and naming of alkene ethers is the first step in comparing them. The table below breaks down the components of 1-Ethoxypent-1-ene and related structures.

Compound Name Alkene Structure Ether Group (Alkoxy) IUPAC Name / Notes
This compound [1] Pent-1-ene (terminal alkene) Ethoxy (-OC₂H₅) The functional group is an alkene; the ether is treated as a substituent (ethoxy).
Isomeric Alkene Ethers Pent-2-ene (internal alkene) Ethoxy (-OC₂H₅) e.g., 2-Ethoxypent-2-ene. Positional isomerism affects stability and reactivity [2] [3].
4-Methoxybut-1-ene [1] But-1-ene (terminal alkene) Methoxy (-OCH₃) The ether group is on a carbon farther from the double bond.
Alkenyl Oxime Ether [4] Variable Oxime Ether (C=N-OR) A specialized class; the oxygen is part of an oxime functional group, not directly an alkyl ether.

Comparison of Key Properties

While quantitative data for this compound is limited, its physical and chemical properties are governed by the interplay between its alkene and ether functionalities. The following table provides a comparative overview based on general principles.

Property This compound (Est.) Other/Alkene Ethers (Est.) Influence of Structure
Boiling Point Moderate Varies with chain length and substitution Less polar than alcohols; cannot form H-bonds with themselves. Boiling point is lower than isomeric alcohols [5] [6].
Solubility Low to moderate in water Decreases with larger alkyl groups The oxygen can accept H-bonds from water, leading to some solubility for smaller members. The hydrophobic hydrocarbon chain dominates with increasing size [5] [6].
Alkene Stability Low to moderate (monosubstituted) Higher for tri-/tetra-substituted alkenes Stability increases with substitution on the double bond [2]. An internal alkene ether (e.g., 2-Ethoxypent-2-ene, disubstituted) would be more stable.
Chemical Reactivity High at the double bond High at the double bond The electron-rich double bond is susceptible to electrophiles. The ether linkage is generally unreactive but can be cleaved by strong acids like HI [5].

Synthesis and Experimental Protocols

This compound and its isomers can be synthesized from alkenes. The following are two standard laboratory methods.

Alkoxymercuration-Demercuration of Alkenes [7] [8]

This two-step method provides high regioselectivity, following Markovnikov's rule, without carbocation rearrangements.

G Start Alkene + Alcohol Step1 Alkoxymercuration 1. Hg(OAc)₂ 2. Nucleophilic Attack Start->Step1 Intermediate Organomercury Adduct Step1->Intermediate Step2 Demercuration NaBH₄ Intermediate->Step2 Product Ether Step2->Product

Workflow Description:

  • Alkoxymercuration: The alkene (e.g., pent-1-ene) is treated with mercuric acetate (Hg(OAc)₂) in the alcohol solvent (e.g., ethanol) that will form the ether. The mercury electrophile adds to the double bond, forming a cyclic mercurinium ion intermediate. The alcohol nucleophilically attacks the more substituted carbon of the ring, leading to an organomercury alkoxide. After deprotonation, the intermediate is an organomercury ether [7].
  • Demercuration: The mercury-containing group is replaced with a hydrogen atom by reduction with sodium borohydride (NaBH₄), yielding the final ether [7] [8].

Example: Reacting pent-1-ene with ethanol via this method would directly yield 1-ethoxypentane, not this compound. To synthesize this compound, a different precursor alkene (with a pre-existing ether group) or protection strategy is needed.

Acid-Catalyzed Addition of Alcohol to Alkenes [7] [8]

This method can lead to ether formation but is prone to side reactions like rearrangements, especially with secondary or tertiary carbocations.

Experimental Workflow:

  • Reaction Setup: The alkene is dissolved in an excess of the alcohol. A strong acid with a non-nucleophilic counterion (e.g., sulfuric acid, H₂SO₄, or p-toluenesulfonic acid, TsOH) is added as a catalyst [8].
  • Protonation and Carbocation Formation: The acid protonates the alkene, following Markovnikov's rule, to form the most stable carbocation intermediate. Note: Carbocation rearrangements (hydride or alkyl shifts) may occur at this stage [8].
  • Nucleophilic Attack: The nucleophilic oxygen of an alcohol molecule attacks the carbocation, forming an oxonium ion.
  • Deprotonation: The oxonium ion loses a proton to the solvent, yielding the ether product [7].

Key Points for Comparison

  • Stability and Reactivity: The defining feature of this compound is its terminal, monosubstituted alkene, making it less stable and more reactive than isomers with more substituted double bonds [2].
  • Synthetic Accessibility: A direct, high-yield synthesis of this compound is not straightforward via common alkene-to-ether routes, which typically saturate the double bond.
  • Ether Group Influence: The ethoxy group is an electron-donating substituent, which can increase the electron density of the double bond, making it more nucleophilic and susceptible to electrophilic attack compared to a simple alkene like pent-1-ene.

References

spectral data comparison for 1-Ethoxypent-1-ene identification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Availability

The table below summarizes the key identifiers for 1-Ethoxypent-1-ene from the search results, which can be used for sourcing materials or verifying the compound [1] [2].

Property Value
CAS Number 5909-75-1 [1] [2]
Molecular Formula C₇H₁₄O [1] [2]
Molecular Weight 114.19 g/mol [1]
Canonical SMILES CCCC=COCC [1]
Systematic Name This compound [1]

Framework for Spectral Data Comparison

Since the search results do not contain the experimental spectral data, your guide will need to structure this information from other sources. The table below outlines the core components of a robust spectral data comparison.

Aspect Description
Techniques Compare data from key techniques: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C), Mass Spectrometry (MS) (including fragmentation patterns), and Infrared (IR) Spectroscopy [1] [2].
Data Presentation Present quantitative data in clear tables. For NMR, include chemical shifts (δ in ppm), multiplicity, integration, and coupling constants. For MS, list key mass fragments and their relative abundance.
Protocol Details Specify the critical experimental parameters for reproducibility, such as solvent used for NMR, ionization method for MS, and instrument model where relevant.
Distinguishing Features Highlight spectral signals that are most characteristic of this compound and that can be used to distinguish it from structural isomers.

Proposed Experimental Workflow

Based on standard laboratory practice for compound identification, here is a visual workflow that your guide could describe. The DOT script is provided below for your use.

SpectralWorkflow cluster_sample_prep Sample Preparation cluster_spectral_acquisition Spectral Acquisition cluster_data_interpretation Data Interpretation start Pure Compound Sample prep Prepare for Analysis start->prep nmr NMR Analysis prep->nmr ms Mass Spectrometry Analysis ir IR Spectroscopy Analysis data_collation Collate Spectral Data nmr->data_collation interpretation Interpret & Assign Signals data_collation->interpretation compare Compare with Reference interpretation->compare result Confirmed Identification compare->result

This diagram illustrates the logical flow from sample preparation to final identification, which you can adapt once you have the specific data [3] [4].

A Note on Creating Visualizations

To edit and render the provided DOT script, you can use:

  • Online Editors: Platforms like Graphviz Online allow you to paste the code and instantly see the diagram without any software installation [5].
  • Code Editors: The Graphviz Interactive Preview extension for Visual Studio Code provides a convenient side-by-side preview while you edit the code [6].

References

×

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

114.104465066 Da

Monoisotopic Mass

114.104465066 Da

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

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